molecular formula C4HNaO3 B191899 Moniliformin sodium salt CAS No. 71376-34-6

Moniliformin sodium salt

Katalognummer: B191899
CAS-Nummer: 71376-34-6
Molekulargewicht: 120.04 g/mol
InChI-Schlüssel: FERDNJVXTWPNSA-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Moniliformin is a mycotoxin produced by a number of fungi of the Fusarium species. It can by found in contaminated cereal crops and is known to be a lethal food contaminant to fowl as well as a cause of Kashin-Beck disease in humans. (L1969, A3075)

Eigenschaften

IUPAC Name

sodium;3,4-dioxocyclobuten-1-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2O3.Na/c5-2-1-3(6)4(2)7;/h1,5H;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERDNJVXTWPNSA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C1=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31876-38-7 (Parent)
Record name 3-Cyclobutene-1,2-dione, 3-hydroxy-, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071376346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60221572
Record name 3-Cyclobutene-1,2-dione, 3-hydroxy-, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60221572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71376-34-6
Record name 3-Cyclobutene-1,2-dione, 3-hydroxy-, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071376346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Cyclobutene-1,2-dione, 3-hydroxy-, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60221572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Moniliformin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Cyclobutene-1,2-dione, 3-hydroxy-, sodium salt chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Technical Guide on Sodium Squarate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium squarate, systematically known as disodium 3,4-dioxocyclobutene-1,2-diolate, is the disodium salt of squaric acid.[1][2] This organic salt is of significant interest in various scientific fields, including coordination chemistry, materials science, and organic synthesis, owing to the unique properties of the squarate dianion. The [C₄O₄]²⁻ anion is a member of the oxocarbon anion family and is notable for its planar, symmetrical structure and resonance stabilization, which results from the delocalization of π-electrons and negative charges across the four oxygen atoms.[1][3] This guide provides an in-depth overview of the chemical properties, synthesis, and characterization of sodium squarate.

Chemical and Physical Properties

Sodium squarate is a white crystalline solid that is soluble in water.[1] Its properties are largely defined by the stable, square-like cyclobutene ring of the squarate anion, paired with two sodium cations.[1]

Identifiers and General Properties

The fundamental identifiers and properties of sodium squarate are summarized below.

PropertyValueReference
IUPAC Name disodium;3,4-dioxocyclobutene-1,2-diolate[1][2]
Synonyms Disodium squarate, Sodium 3,4-dioxocyclobutene-1,2-diolate[2]
Chemical Formula C₄Na₂O₄[1][2]
Molecular Weight 158.02 g/mol [1][2]
CAS Number 2892-62-8
PubChem CID 15763661[2]
Appearance White crystalline solid[1]
Canonical SMILES C1(=C(C(=O)C1=O)[O-])[O-].[Na+].[Na+][1][2]
InChI InChI=1S/C4H2O4.2Na/c5-1-2(6)4(8)3(1)7;;/h5-6H;;/q;2*+1/p-2[1][2]
InChIKey UNUVOQUVNRHMOA-UHFFFAOYSA-L[1][2]
Physical and Chemical Characteristics

Quantitative physical and chemical data are crucial for experimental design and application.

PropertyValue / DescriptionReference
Melting Point Decomposes at temperatures > 300°C[1]
Solubility Soluble in water.[1]
Crystal Structure The P 1 2/m 1 phase has been reported for the anhydrous form.[4]
Thermal Stability Stable under normal conditions; decomposes above 300°C.[1]
Reactivity Reacts with metal cations to form coordination complexes.[1][3]
Hydration States Exists in both anhydrous and trihydrate forms.[1]

Synthesis and Purification

The synthesis of sodium squarate is typically achieved through a straightforward acid-base neutralization reaction. The subsequent purification is critical for obtaining a high-purity product for research and development applications.

Synthesis from Squaric Acid

A common and direct method for synthesizing sodium squarate involves the neutralization of squaric acid with a sodium base, such as sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH).[1][5]

Synthesis_Workflow General Synthesis Workflow for Sodium Squarate SA Squaric Acid (C₄H₂O₄) in Deionized Water Reaction Stirred Reaction Vessel (Neutralization) SA->Reaction Precursor 1 Base Sodium Carbonate (Na₂CO₃) in Deionized Water Base->Reaction Precursor 2 (slow addition) Rotovap Rotary Evaporation (Water Removal) Reaction->Rotovap Reaction Mixture Drying Vacuum Drying (e.g., 60°C for 12h) Rotovap->Drying Concentrated Salt Product Crude Sodium Squarate (Na₂C₄O₄) Drying->Product Dried Product

Caption: General Synthesis Workflow for Sodium Squarate.

Experimental Protocol: Neutralization Synthesis [5]

  • Precursor Preparation: Prepare separate solutions of squaric acid (3,4-dihydroxy-3-cyclobutene-1,2-dione) and sodium carbonate (Na₂CO₃) by dissolving each precursor in deionized water. A 1:1 molar stoichiometric ratio is typically used.

  • Reaction: While stirring the squaric acid solution, slowly add the sodium carbonate solution. Vigorous stirring is maintained throughout the addition to ensure a complete reaction.

  • Solvent Removal: After the reaction is complete, remove the deionized water using a rotary evaporator. This concentrates the solution and precipitates the sodium squarate salt.

  • Drying: Dry the obtained solid product under vacuum at 60°C for approximately 12 hours to remove any residual water.

Purification by Recrystallization

Recrystallization from water is the most common method for purifying crude sodium squarate, leveraging its temperature-dependent solubility to achieve purities between 95-99%.[1]

Purification_Workflow Purification by Aqueous Recrystallization Crude Crude Sodium Squarate Dissolve Dissolve in Hot Distilled Water (80-100°C) Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Cool Slow Cooling (Promotes Crystal Growth) Filter->Cool Saturated Solution Isolate Vacuum Filtration (Isolate Crystals) Cool->Isolate Crystal Slurry Pure Purified Sodium Squarate Crystals Isolate->Pure

Caption: Purification by Aqueous Recrystallization.

Experimental Protocol: Recrystallization [1]

  • Dissolution: Dissolve the crude sodium squarate in a minimal volume of hot distilled water (80-100°C) to create a saturated solution.

  • Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation may take between 2 to 24 hours. Seeding with a small crystal of pure product can facilitate this process.

  • Isolation: Isolate the purified crystals from the mother liquor using vacuum filtration.

  • Drying: Wash the crystals with a small amount of cold solvent (e.g., a water-methanol mixture) and dry them under vacuum.

Structural and Spectroscopic Characterization

Confirming the identity and purity of synthesized sodium squarate requires various analytical techniques.

X-Ray Diffraction (XRD)

XRD is essential for confirming the crystalline structure of the final product. The diffraction pattern for sodium squarate is well-defined, with peaks corresponding to the P 1 2/m 1 phase for the anhydrous salt.[4] Comparing the experimental XRD pattern with database records provides definitive structural confirmation.[4][5]

Spectroscopic Analysis

Spectroscopic methods provide information about the molecular structure and functional groups.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrations of the squarate anion. The spectrum will show strong absorptions corresponding to the C=O and C=C stretching modes within the planar ring structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the high symmetry of the squarate dianion, where all carbon atoms are chemically equivalent, ¹³C NMR spectroscopy will show a single resonance, providing evidence of the symmetrical structure.

  • UV-Visible Spectroscopy: This technique can be used to study the electronic transitions within the squarate anion's π-system.

Characterization_Flow Physicochemical Characterization Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Techniques cluster_data Derived Information Product Purified Na₂C₄O₄ XRD XRD Product->XRD IR IR Spec. Product->IR NMR NMR Spec. Product->NMR SEM SEM Product->SEM Crystal Crystal Structure & Phase Purity XRD->Crystal Func Functional Groups (C=O, C=C) IR->Func Symm Molecular Symmetry NMR->Symm Morph Particle Morphology SEM->Morph

Caption: Physicochemical Characterization Workflow.

Applications in Research and Development

The unique structure of the squarate anion makes sodium squarate a valuable compound in several areas.

  • Coordination Chemistry: The squarate dianion acts as a versatile ligand, forming stable coordination complexes and polymers with a wide range of metal ions.[1][3] These materials are investigated for their magnetic, electronic, and porous properties.

  • Organic Synthesis: It serves as a precursor in the synthesis of squaraine dyes, which are known for their intense and sharp absorption in the visible and near-infrared regions, making them useful in photosensitizers and imaging agents.[3]

  • Biochemical Research: Squarate-based molecules have been explored as potential enzyme inhibitors.[1] The squarate moiety can act as a bioisostere for phosphate or carboxylate groups, and its derivatives are studied for their ability to interact with active sites of proteins like tyrosine phosphatases.[3][6]

  • Materials Science: In the field of energy storage, sodium squarate has been investigated as a component in sodium-ion batteries, specifically as a sacrificial salt to pre-sodiate electrodes.[4][5]

Safety and Handling

While specific toxicology data for sodium squarate is limited, standard laboratory safety practices should be followed. It is a stable solid under normal conditions but is sensitive to air and moisture over prolonged periods.[7]

  • Handling: Use in a well-ventilated area. Avoid dust formation and inhalation.[7] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]

  • Storage: Keep the container tightly closed in a dry place.[8] Store away from strong oxidizing agents and acids.[7]

  • Incompatibilities: Strong oxidizing agents and acids.[7]

  • Hazardous Decomposition Products: Upon heating to decomposition, it may produce carbon oxides and sodium oxides.[1]

References

Synthesis of Sodium Squarate from Squaric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the primary synthesis routes for sodium squarate (Na₂C₄O₄) from squaric acid (C₄H₂O₄). The information is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and process visualizations. Sodium squarate, the disodium salt of squaric acid, is a versatile compound utilized in coordination chemistry, organic synthesis, and increasingly in materials science and drug development.[1][2]

Overview of Synthesis Methodologies

The conversion of squaric acid to sodium squarate is fundamentally an acid-base reaction. Squaric acid is a diprotic acid, allowing for the formation of a disodium salt upon complete deprotonation.[1] The most common and direct methods for this synthesis involve neutralization with a sodium base. An alternative method, hydrothermal synthesis, offers control over crystal morphology and purity.[1]

The primary synthesis routes are:

  • Neutralization Reaction: Reaction of squaric acid with sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). This is the most straightforward and widely used approach.[1]

  • Hydrothermal Synthesis: A method employing elevated temperature and pressure, suitable for producing materials with controlled particle size and specific crystalline structures.[1]

Neutralization Synthesis Route

The neutralization of squaric acid is an efficient method that produces high-purity sodium squarate with high yields.[1] The choice between sodium hydroxide and sodium carbonate depends on the desired reaction kinetics and handling preferences.

This method leverages the reaction between a diprotic acid and a strong base to form the disodium salt and water.[1] It is valued for its high yields and the minimal need for extensive purification steps.[1]

G Workflow for Sodium Squarate Synthesis via NaOH Neutralization cluster_0 Preparation cluster_1 Reaction cluster_2 Isolation & Purification prep_sq Dissolve Squaric Acid in Water reaction Slowly Add NaOH to Squaric Acid Solution (50-80 °C) prep_sq->reaction prep_naoh Prepare Aqueous NaOH Solution prep_naoh->reaction evaporation Remove Water via Evaporation reaction->evaporation drying Dry Crystalline Sodium Squarate evaporation->drying

Caption: NaOH Neutralization Workflow.

First used in the early preparations of sodium squarate, this method involves neutralizing squaric acid with sodium carbonate.[1] The reaction produces sodium squarate, water, and carbon dioxide.

G Logical Flow of Sodium Squarate Synthesis via Na₂CO₃ cluster_0 Reactant Preparation cluster_1 Reaction Step cluster_2 Product Isolation sq_acid Squaric Acid Solution (in Deionized Water) mixing Slow Addition of Na₂CO₃ Solution to Squaric Acid with Stirring sq_acid->mixing na2co3 Sodium Carbonate Solution (in Deionized Water) na2co3->mixing rotavap Water Removal (Rotary Evaporator) mixing->rotavap vacuum_dry Drying under Vacuum (60 °C, 12h) rotavap->vacuum_dry product product vacuum_dry->product Final Product: Disodium Squarate

Caption: Na₂CO₃ Neutralization Workflow.

The following table summarizes the key quantitative parameters for the neutralization synthesis methods.

ParameterSodium Hydroxide MethodSodium Carbonate MethodReference(s)
Molar Ratio 1:2 (Squaric Acid : NaOH)1:1 (Squaric Acid : Na₂CO₃)[1][3]
Typical Yield 85-95%Not specified, but successful[1][3]
Reaction Temperature 50-80 °CRoom Temperature[1][3]
Solvent WaterDeionized Water[1][3]
Drying Conditions Standard Evaporation60 °C under vacuum for 12 hours[1][3]

Protocol 1: Synthesis using Sodium Hydroxide

  • Preparation: In a reaction vessel, dissolve squaric acid in deionized water. Separately, prepare an aqueous solution of sodium hydroxide, ensuring a 1:2 molar ratio of squaric acid to NaOH.[1]

  • Reaction: While stirring the squaric acid solution, slowly add the sodium hydroxide solution. Maintain the reaction temperature between 50-80 °C throughout the addition process.[1]

  • Completion: Continue stirring for a designated period to ensure the reaction goes to completion. The acid-base neutralization is typically rapid.

  • Isolation: Remove the water, which is the primary byproduct, using standard evaporation techniques such as a rotary evaporator.[1]

  • Drying: The resulting white crystalline solid is dried to yield pure sodium squarate.[1]

Protocol 2: Synthesis using Sodium Carbonate

  • Preparation: Dissolve squaric acid in a required amount of deionized water in one vessel. In a separate vessel, dissolve sodium carbonate in deionized water. A 1:1 molar ratio is used.[3]

  • Reaction: Slowly add the sodium carbonate solution to the squaric acid solution while stirring.[3]

  • Isolation: Once the reaction is complete, remove the deionized water using a rotary evaporator.[3]

  • Drying: Dry the obtained sodium salt under vacuum at 60 °C for 12 hours to yield the final product.[3]

Hydrothermal Synthesis Route

Hydrothermal synthesis is an advanced technique for preparing sodium squarate, particularly when specific crystal morphologies or hydrated forms are desired.[1] This method involves reacting squaric acid with sodium salts in water under high temperature and pressure.

The reaction is conducted in a sealed, Teflon-lined stainless steel autoclave to withstand the high-pressure conditions.[1] This environment facilitates the formation of unique crystal structures, such as sodium squarate hexahydrate.[1]

ParameterValueReference(s)
Apparatus Teflon-lined stainless steel autoclave[1]
Reactants Squaric acid, Sodium salts, Water[1]
Temperature Range 150-300 °C[1]
Reaction Time 48-96 hours[1]
Typical Product Hydrated forms of sodium squarate[1]
  • Preparation: Prepare a reaction mixture consisting of squaric acid, a sodium-containing precursor (e.g., sodium salt), and water in predetermined ratios.[1]

  • Reaction: Seal the mixture within a Teflon-lined stainless steel autoclave.[1]

  • Heating: Heat the autoclave to a temperature between 150-300 °C for an extended period, typically ranging from 48 to 96 hours, to ensure complete crystal formation.[1]

  • Cooling: After the reaction period, allow the autoclave to cool down to room temperature slowly.

  • Isolation: Open the autoclave, collect the crystalline product, wash it with a suitable solvent (e.g., water, ethanol), and dry it.

Conclusion

The synthesis of sodium squarate from squaric acid is most commonly and efficiently achieved through a direct neutralization reaction with either sodium hydroxide or sodium carbonate. These methods offer high yields and purity with straightforward experimental procedures. For applications requiring specific crystalline properties, hydrothermal synthesis provides a more complex but effective alternative. The choice of method will depend on the specific requirements of the final product, such as purity, crystal form, and scalability.

References

The Discovery, History, and Application of Squaric Acid and Its Salts: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of squaric acid and its derivatives, with a particular focus on their relevance to researchers, scientists, and drug development professionals. Initially synthesized in 1959, squaric acid's unique electronic and structural properties have led to its emergence as a versatile building block in medicinal chemistry and materials science. This document details the historical timeline of its development, provides in-depth experimental protocols for the synthesis of key derivatives, summarizes quantitative data, and visualizes its role in significant biological signaling pathways.

Introduction: The Dawn of a Square Molecule

The journey of squaric acid began in 1959 when Cohen and his colleagues at the University of Colorado first synthesized 3,4-dihydroxy-3-cyclobutene-1,2-dione.[1] Initially dubbed "quadratic acid" due to the anticipated square geometry of its four carbon atoms, its precise structure was later elucidated through X-ray and neutron diffraction studies, revealing a planar, but not perfectly square, ring.[2][3][4] This discovery marked the genesis of a new class of compounds known as oxocarbons, which are cyclic molecules composed solely of carbon and oxygen atoms.[1] The remarkable stability of the squarate dianion, attributed to resonance stabilization, and its strong acidity quickly captured the attention of the scientific community, paving the way for extensive research into its derivatives and their potential applications.[5]

A Historical Timeline of Key Developments

The following timeline highlights the pivotal moments in the history of squaric acid and its salts:

  • 1959: First synthesis of squaric acid by S. Cohen, J. R. Lacher, and J. D. Park.[1]

  • 1960s: Initial investigations into the chemical and physical properties of squaric acid, including its strong acidity.

  • 1970s: Structural elucidation by X-ray and neutron diffraction, confirming its planar, non-square structure.[2][3][4]

  • 1980s-1990s: Exploration of squaric acid derivatives in the synthesis of functional dyes (squaraines) and other materials.

  • 2000s-Present: Emergence of squaric acid derivatives, particularly squaramides, as crucial pharmacophores in drug discovery, with applications as bioisosteres for carboxylic acids and phosphates and as inhibitors of key biological targets.[6][7][8]

Physicochemical Properties of Squaric Acid

Squaric acid is a white, crystalline solid with a high melting point exceeding 300 °C.[5] Its most notable chemical feature is its strong diprotic acidity, with pKa values significantly lower than those of typical carboxylic acids. This high acidity is a direct consequence of the resonance stabilization of the resulting squarate dianion, where the negative charge is delocalized over the four oxygen atoms.[5]

Table 1: Physicochemical Data of Squaric Acid
PropertyValueReference(s)
Chemical Formula C₄H₂O₄[5]
Molar Mass 114.06 g/mol [5]
Appearance White crystalline powder[5]
Melting Point > 300 °C[5]
pKa₁ ~1.5[5][9][10][11]
pKa₂ ~3.4[5]
Table 2: Spectroscopic Data of Squaric Acid
Spectroscopic TechniqueKey FeaturesReference(s)
¹H NMR A single broad peak for the two acidic protons.[12]
¹³C NMR Signals corresponding to the carbonyl and enolic carbons.[13]
IR Spectroscopy Strong absorptions characteristic of C=O and O-H stretching.[13][14]
Mass Spectrometry Molecular ion peak corresponding to its molar mass.[13]

Synthesis of Squaric Acid and Its Derivatives: Experimental Protocols

The synthetic versatility of squaric acid has led to the development of numerous methods for its preparation and the synthesis of its derivatives. The following protocols provide detailed methodologies for key synthetic transformations.

Original Synthesis of Squaric Acid

The initial synthesis reported by Cohen and colleagues involved the ethanolysis of hexafluorocyclobutene followed by hydrolysis.[5]

Experimental Protocol:

  • Ethanolysis of Hexafluorocyclobutene: Hexafluorocyclobutene is reacted with ethanol to yield 1,2-diethoxy-3,3,4,4-tetrafluoro-1-cyclobutene.

  • Hydrolysis: The resulting diethoxy-tetrafluoro-cyclobutene is then subjected to hydrolysis to afford squaric acid.[5]

Synthesis of Symmetrical Squaramides from 3,4-Dichloro-3-cyclobutene-1,2-dione

A common and efficient method for preparing symmetrical squaramides involves the reaction of 3,4-dichloro-3-cyclobutene-1,2-dione with two equivalents of a primary or secondary amine.[15][16]

Experimental Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-dichloro-3-cyclobutene-1,2-dione (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Amine Addition: In a separate flask, prepare a solution of the desired amine (2.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.5 eq) in the same anhydrous solvent.

  • Reaction: Add the amine/base solution dropwise to the cooled solution of 3,4-dichloro-3-cyclobutene-1,2-dione.

  • Stirring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure symmetrical squaramide.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.[15]

Synthesis of Unsymmetrical Squaramides from Diethyl Squarate

Unsymmetrical squaramides can be synthesized in a stepwise manner starting from diethyl squarate.[14][17]

Experimental Protocol:

  • First Amine Addition: Dissolve diethyl squarate (1.0 eq) in a suitable solvent such as methanol or ethanol at room temperature.

  • Intermediate Formation: Add the first amine (1.0 eq) to the solution and stir for 1-4 hours, monitoring the formation of the monosubstituted intermediate by TLC.

  • Second Amine Addition: Once the formation of the intermediate is complete, add the second, different amine (1.0 eq) to the reaction mixture.

  • Reaction Completion: Continue stirring at room temperature for an additional 12-48 hours. The product may precipitate out of the solution.

  • Isolation: If a precipitate forms, collect the solid by filtration and wash with a cold solvent (e.g., methanol or ethanol).

  • Purification: If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.[14]

Table 3: Representative Yields for Squaramide Synthesis
Starting MaterialAmine(s)ProductYield (%)Reference(s)
3,4-Dichloro-3-cyclobutene-1,2-dioneBenzylamine (2.2 eq)N,N'-Dibenzylsquaramide85[18]
Diethyl SquarateBenzylamine (1.0 eq)Ethyl (benzylamino)cyclobutene-dione33[14][17]
Diethyl Squarate4-Hydroxyaniline (1.0 eq)Ethyl (4-hydroxyphenylamino)cyclobutene-dione45[19]

Applications in Drug Discovery and Development

The unique structural and electronic properties of squaric acid derivatives have made them valuable scaffolds in drug discovery. They can act as bioisosteric replacements for common functional groups like carboxylic acids and phosphates, and their rigid framework allows for precise positioning of substituents to interact with biological targets.[6][7]

Inhibition of Protein Tyrosine Phosphatases (PTPs)

Squaric acid derivatives have been identified as a new class of inhibitors for protein tyrosine phosphatases (PTPs), enzymes that play crucial roles in cellular signaling and are implicated in diseases such as diabetes and cancer.[6][8][20] The squaric acid moiety can mimic the phosphate group of phosphotyrosine, allowing these compounds to bind to the active site of PTPs and inhibit their activity.[6]

PTP_Inhibition cluster_0 Normal Signaling cluster_1 Inhibition by Squaric Acid Derivative Phosphorylated_Substrate Phosphorylated Substrate (pY) PTP Protein Tyrosine Phosphatase (PTP) Phosphorylated_Substrate->PTP Binding Dephosphorylated_Substrate Dephosphorylated Substrate (Y) PTP->Dephosphorylated_Substrate Dephosphorylation Downstream_Signaling_Off Downstream Signaling (Inactive) Dephosphorylated_Substrate->Downstream_Signaling_Off Squaric_Acid_Derivative Squaric Acid Derivative PTP_Inhibited Protein Tyrosine Phosphatase (PTP) (Inhibited) Squaric_Acid_Derivative->PTP_Inhibited Competitive Binding Downstream_Signaling_On Downstream Signaling (Active) Phosphorylated_Substrate_2 Phosphorylated Substrate (pY) Phosphorylated_Substrate_2->Downstream_Signaling_On

Fig. 1: Mechanism of PTP inhibition by a squaric acid derivative.
Antagonism of NMDA Receptors

Certain squaric acid derivatives, such as perzinfotel, have been developed as selective and competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[21][22] The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity and memory function.[1][7] Overactivation of this receptor can lead to excitotoxicity and neuronal damage, implicating it in various neurological disorders.[23][24]

NMDA_Antagonism Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Glycine Glycine Glycine->NMDA_Receptor Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Channel Opening Downstream_Signaling Downstream Signaling (e.g., LTP, LTD, Excitotoxicity) Ca_Influx->Downstream_Signaling Perzinfotel Perzinfotel (Squaric Acid Derivative) Perzinfotel->NMDA_Receptor Antagonism CXCR1_2_Antagonism CXCLs CXCL Chemokines (e.g., IL-8) CXCR1_2 CXCR1/2 Receptors CXCLs->CXCR1_2 G_Protein G-Protein Activation CXCR1_2->G_Protein Downstream_Pathways Downstream Pathways (e.g., PI3K/Akt, MAPK) G_Protein->Downstream_Pathways Cellular_Responses Cellular Responses (Inflammation, Angiogenesis, Tumor Progression) Downstream_Pathways->Cellular_Responses Navarixin Navarixin (Squaric Acid Derivative) Navarixin->CXCR1_2 Antagonism

References

Spectroscopic Profile of Sodium Squarate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of sodium squarate (Na₂C₄O₄), a disodium salt of squaric acid. The document details its characterization by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offering valuable data and experimental protocols for professionals in research and drug development.

Spectroscopic Data

The following tables summarize the key spectroscopic data for sodium squarate.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The simplicity of the ¹³C NMR spectrum of sodium squarate, characterized by a single resonance, is indicative of the high symmetry of the squarate dianion, where all four carbon atoms are chemically equivalent.

Chemical Shift (δ) [ppm]Solvent/StateAssignment
~203.05D₂O (pH 13.3)C1, C2, C3, C4
Vibrational Spectroscopy (IR and Raman)

The vibrational spectra of sodium squarate are characterized by intense bands corresponding to the stretching and bending modes of the C-C and C-O bonds within the squarate ring. The planarity and high symmetry (D₄ₕ) of the squarate anion influence the activity of its vibrational modes in IR and Raman spectroscopy.

Infrared (IR) Absorption [cm⁻¹]Raman Shift [cm⁻¹]Assignment
~1620Not observedC-C/C-O stretching
~1535Not observedC-O stretching
Not observed~1769C=O stretching (uncoordinated)
Not observed~1123C-C stretching (asymmetric)
Not observed~723C-C stretching (symmetric)
Not observed~647Ring deformation

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of sodium squarate are provided below. These protocols are designed to be readily adaptable for standard laboratory instrumentation.

Synthesis of Sodium Squarate

Sodium squarate can be synthesized through the neutralization of squaric acid with a sodium base.[1][2]

Materials:

  • Squaric acid (3,4-dihydroxy-3-cyclobutene-1,2-dione)

  • Sodium hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

  • Deionized water

Procedure:

  • Dissolve squaric acid in deionized water to create a saturated solution.

  • In a separate container, prepare a stoichiometric equivalent solution of sodium hydroxide or sodium carbonate in deionized water.

  • Slowly add the sodium base solution to the squaric acid solution while stirring continuously.

  • Continue stirring for 1-2 hours at room temperature to ensure the reaction goes to completion.

  • Remove the water via rotary evaporation to obtain the solid sodium squarate salt.

  • Dry the resulting white crystalline solid under vacuum.

SynthesisWorkflow Synthesis of Sodium Squarate cluster_reactants Reactants cluster_process Process cluster_product Product Squaric Acid Squaric Acid Dissolution in DI Water Dissolution in DI Water Squaric Acid->Dissolution in DI Water Sodium Hydroxide Sodium Hydroxide Sodium Hydroxide->Dissolution in DI Water Neutralization Reaction Neutralization Reaction Dissolution in DI Water->Neutralization Reaction Rotary Evaporation Rotary Evaporation Neutralization Reaction->Rotary Evaporation Vacuum Drying Vacuum Drying Rotary Evaporation->Vacuum Drying Sodium Squarate Sodium Squarate Vacuum Drying->Sodium Squarate

Synthesis Workflow for Sodium Squarate
¹³C NMR Spectroscopy

This protocol outlines the procedure for acquiring a solution-state ¹³C NMR spectrum of sodium squarate.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Sample Preparation:

  • Prepare a solution of sodium squarate in deuterium oxide (D₂O) at a concentration of approximately 10-20 mg/mL.

  • Adjust the pH of the solution to ~13 using a suitable base (e.g., NaOD) to ensure the squarate is fully deprotonated.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition Parameters:

  • Nucleus: ¹³C

  • Pulse Program: Standard single-pulse experiment (e.g., zgpg30)

  • Solvent: D₂O

  • Temperature: 298 K

  • Number of Scans: 1024 (adjust as needed for desired signal-to-noise)

  • Relaxation Delay (d1): 2 seconds

  • Acquisition Time: ~1-2 seconds

  • Spectral Width: ~250 ppm

NMR_Workflow 13C NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve in D2O Dissolve in D2O Adjust pH Adjust pH Dissolve in D2O->Adjust pH Transfer to NMR tube Transfer to NMR tube Adjust pH->Transfer to NMR tube Insert Sample Insert Sample Transfer to NMR tube->Insert Sample Lock & Shim Lock & Shim Insert Sample->Lock & Shim Set Parameters Set Parameters Lock & Shim->Set Parameters Acquire Spectrum Acquire Spectrum Set Parameters->Acquire Spectrum Fourier Transform Fourier Transform Acquire Spectrum->Fourier Transform Phase Correction Phase Correction Fourier Transform->Phase Correction Baseline Correction Baseline Correction Phase Correction->Baseline Correction Referencing Referencing Baseline Correction->Referencing

Workflow for 13C NMR Spectroscopy
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

This protocol describes the analysis of solid sodium squarate using ATR-FTIR.

Instrumentation:

  • FTIR Spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of solid sodium squarate powder directly onto the center of the ATR crystal.

  • Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.

Data Acquisition Parameters:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32-64

  • Background: Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.

FTIR_Workflow ATR-FTIR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Clean ATR Crystal Clean ATR Crystal Place Sample on Crystal Place Sample on Crystal Clean ATR Crystal->Place Sample on Crystal Apply Pressure Apply Pressure Place Sample on Crystal->Apply Pressure Collect Background Collect Background Apply Pressure->Collect Background Collect Sample Spectrum Collect Sample Spectrum Collect Background->Collect Sample Spectrum Baseline Correction Baseline Correction Collect Sample Spectrum->Baseline Correction Peak Picking Peak Picking Baseline Correction->Peak Picking

Workflow for ATR-FTIR Spectroscopy

Logical Relationship of Spectroscopic Analysis

The spectroscopic analysis of sodium squarate follows a logical progression from synthesis to detailed structural characterization.

Logical_Flow Logical Flow of Spectroscopic Analysis Synthesis Synthesis Purification & Drying Purification & Drying Synthesis->Purification & Drying NMR Spectroscopy NMR Spectroscopy Purification & Drying->NMR Spectroscopy IR/Raman Spectroscopy IR/Raman Spectroscopy Purification & Drying->IR/Raman Spectroscopy Structural Elucidation Structural Elucidation NMR Spectroscopy->Structural Elucidation Purity Assessment Purity Assessment NMR Spectroscopy->Purity Assessment IR/Raman Spectroscopy->Structural Elucidation

Analysis Progression from Synthesis

References

Thermal Stability and Decomposition of Sodium Squarate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sodium squarate (Na₂C₄O₄) is the disodium salt of squaric acid. Its unique electronic and structural properties make it a subject of interest in materials science and coordination chemistry. Understanding the thermal stability and decomposition profile of sodium squarate is crucial for its application in environments where it may be subjected to elevated temperatures. This technical guide outlines the expected thermal behavior of sodium squarate and provides standardized methodologies for its analysis.

Expected Thermal Stability

Based on available information, sodium squarate is a thermally stable compound. It is reported to decompose at temperatures exceeding 300°C. The high thermal stability can be attributed to the resonance stabilization of the squarate dianion and the ionic nature of the sodium-oxygen bonds.

Thermal Analysis Methodologies

The primary techniques for evaluating the thermal stability and decomposition of solids are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

3.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine decomposition temperatures, the number of decomposition steps, and the residual mass.

3.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on thermal events such as melting, crystallization, and decomposition, including the enthalpy changes associated with these processes.

Experimental Protocols

Detailed experimental protocols are essential for obtaining reproducible and accurate thermal analysis data. The following are generalized procedures for the TGA and DSC analysis of sodium squarate.

4.1. Thermogravimetric Analysis (TGA) Protocol

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small sample mass, typically 5-10 mg, of finely ground sodium squarate is used to ensure uniform heat distribution.

  • Crucible: The sample is placed in an inert crucible, commonly made of alumina (Al₂O₃) or platinum.

  • Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Temperature Program:

    • Initial Temperature: Ambient temperature (e.g., 25°C).

    • Heating Rate: A linear heating rate, commonly 10°C/min, is applied. Slower or faster heating rates can be used to study the kinetics of decomposition.

    • Final Temperature: The sample is heated to a temperature sufficiently high to ensure complete decomposition (e.g., 600-800°C).

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the percentage of mass loss at each step.

4.2. Differential Scanning Calorimetry (DSC) Protocol

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small sample mass, typically 2-5 mg, of finely ground sodium squarate is weighed into an aluminum or platinum crucible.

  • Crucible: The crucible is hermetically sealed or has a pinhole lid to control the atmosphere and pressure during the experiment. An empty, sealed crucible is used as a reference.

  • Atmosphere: The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

  • Temperature Program:

    • Initial Temperature: Ambient temperature (e.g., 25°C).

    • Heating Rate: A constant heating rate, typically 10°C/min, is used.

    • Final Temperature: The sample is heated through its decomposition range, as determined by TGA.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic or exothermic peaks associated with decomposition. The onset temperature, peak temperature, and enthalpy of decomposition (ΔHdecomp) are determined by integrating the peak area.

Illustrative Data Presentation

The following tables summarize hypothetical quantitative data for the thermal decomposition of anhydrous sodium squarate based on typical results observed for other metal squarates and organic salts. This data is for illustrative purposes only and must be confirmed by experimental analysis.

Table 1: Illustrative Thermogravimetric Analysis (TGA) Data for Sodium Squarate

ParameterIllustrative ValueDescription
Onset Decomposition Temp. (Tonset)~ 320°CThe temperature at which significant mass loss begins.
Peak Decomposition Temp. (Tpeak)~ 350°CThe temperature of the maximum rate of mass loss for the main step.
Decomposition Step 1320 - 400°CTemperature range for the primary decomposition.
Mass Loss Step 1~ 45 - 55 %Corresponds to the loss of organic components (CO, CO₂).
Final Residue at 800°C~ 40 - 50 %Expected to be sodium carbonate (Na₂CO₃) or sodium oxide (Na₂O).

Table 2: Illustrative Differential Scanning Calorimetry (DSC) Data for Sodium Squarate

ParameterIllustrative ValueDescription
Decomposition Peak TypeExothermicThe decomposition process is expected to release heat.
Onset Temperature (Tonset)~ 320°CThe temperature at which the exothermic decomposition begins.
Peak Temperature (Tpeak)~ 355°CThe temperature of the maximum heat flow during decomposition.
Enthalpy of Decomposition (ΔHdecomp)-150 to -250 J/gThe heat released during the decomposition process. (Negative sign indicates exothermic).

Decomposition Pathway

The thermal decomposition of metal squarates often proceeds via the breakdown of the squarate ring. For silver squarate, the products are silver particles, a carbonaceous residue, and gaseous CO and CO₂.[1] Copper(II) squarate decomposes in a stepwise manner, also producing CO₂.[2] Based on these examples, a plausible decomposition pathway for sodium squarate in an inert atmosphere is proposed below.

The initial decomposition is expected to involve the fragmentation of the squarate anion to form sodium carbonate and carbon monoxide. At higher temperatures, sodium carbonate can further decompose to sodium oxide and carbon dioxide.

Step 1: Na₂C₄O₄(s) → Na₂CO₃(s) + 3CO(g)

Step 2 (at higher temperatures): Na₂CO₃(s) → Na₂O(s) + CO₂(g)

Visualizations

7.1. Experimental Workflows

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Instrument cluster_analysis Data Analysis Grind Grind Sodium Squarate Weigh Weigh 5-10 mg Grind->Weigh Place Place in Alumina Crucible Weigh->Place Load Load Crucible Place->Load Transfer Purge Purge with N2 (20-50 mL/min) Load->Purge Heat Heat from 25°C to 800°C at 10°C/min Purge->Heat Record Record Mass vs. Temp Heat->Record Generate Data Analyze Analyze TGA/DTG Curves Record->Analyze Determine Determine Tonset, Tpeak, % Mass Loss Analyze->Determine DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Instrument cluster_analysis Data Analysis Grind Grind Sodium Squarate Weigh Weigh 2-5 mg Grind->Weigh Seal Seal in Aluminum Crucible Weigh->Seal Load Load Sample & Reference Crucibles Seal->Load Transfer Purge Purge with N2 (20-50 mL/min) Load->Purge Heat Heat from 25°C through Decomposition Purge->Heat Record Record Heat Flow vs. Temp Heat->Record Generate Data Analyze Analyze DSC Thermogram Record->Analyze Determine Determine Tonset, Tpeak, ΔHdecomp Analyze->Determine Decomposition_Pathway Na2C4O4 Sodium Squarate (Na₂C₄O₄) Na2CO3 Sodium Carbonate (Na₂CO₃) Na2C4O4->Na2CO3 ~320-400°C CO Carbon Monoxide (CO) Na2C4O4->CO ~320-400°C Na2O Sodium Oxide (Na₂O) Na2CO3->Na2O >800°C (in vacuum) CO2 Carbon Dioxide (CO₂) Na2CO3->CO2 >800°C (in vacuum)

References

Solubility of Sodium Squarate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium squarate, the disodium salt of squaric acid, is a compound of interest in various chemical and pharmaceutical research fields. Its solubility is a critical parameter for its application in synthesis, formulation, and biological studies. This technical guide provides a comprehensive overview of the known solubility characteristics of sodium squarate in different solvents. Due to a notable lack of specific quantitative solubility data in publicly available literature, this document also furnishes detailed, adaptable experimental protocols for researchers to determine these values. Methodologies for quantitative analysis, essential for solubility determination, are also discussed.

Introduction

Sodium squarate (Na₂C₄O₄) is an organic salt that presents as a white crystalline solid. It is known to be soluble in water, a characteristic frequently exploited in its purification by recrystallization from hot aqueous solutions[1]. The squarate anion's unique electronic and structural properties make it a versatile building block in coordination chemistry and materials science. In the context of drug development, understanding the solubility of sodium squarate and its derivatives is paramount for formulation design and bioavailability studies.

This guide aims to collate the existing qualitative solubility information for sodium squarate and to provide a practical framework for its quantitative determination.

Solubility of Sodium Squarate

Data Presentation

The following table summarizes the currently available solubility information for sodium squarate. It is important to note the absence of specific quantitative values (e.g., g/100 mL or mol/L) in the reviewed literature.

SolventChemical FormulaQualitative SolubilityQuantitative Solubility ( g/100 mL at 25°C)
WaterH₂OSoluble, particularly in hot water[1]Data not available
MethanolCH₃OHImplied partial solubility from use in water-methanol crystallization mixturesData not available
EthanolC₂H₅OHLikely low solubility, as analogous simple sodium salts like sodium sulfate are insoluble[2]Data not available
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOImplied slight solubility for the related dimethyl squarate[3]Data not available
DichloromethaneCH₂Cl₂Implied solubility in combination with methanol for chromatographyData not available

Experimental Protocols for Solubility Determination

To address the lack of quantitative data, this section provides a detailed, generalized experimental protocol for determining the solubility of sodium squarate in various solvents. This protocol can be adapted based on the specific solvent and available analytical instrumentation.

Equilibrium Solubility Determination by the Shake-Flask Method

The equilibrium solubility method, also known as the shake-flask method, is a standard technique to determine the saturation solubility of a compound in a given solvent at a specific temperature.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of sodium squarate to a known volume of the desired solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a temperature-controlled shaker).

    • Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid is crucial to confirm saturation.

  • Sample Withdrawal and Preparation:

    • Once equilibrium is established, cease agitation and allow the solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated (to the experimental temperature) syringe fitted with a filter (e.g., 0.45 µm PTFE or PVDF) to prevent the transfer of undissolved solid.

    • Accurately weigh the withdrawn sample.

  • Quantitative Analysis:

    • Dilute the sample with a suitable solvent to a concentration within the linear range of the chosen analytical method.

    • Determine the concentration of sodium squarate in the diluted sample using a validated analytical technique (see Section 4).

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in desired units, such as g/100 mL, mg/mL, or mol/L.

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of sodium squarate.

G Experimental Workflow for Solubility Determination cluster_prep Preparation of Saturated Solution cluster_sampling Sampling cluster_analysis Quantitative Analysis cluster_calc Calculation A Add excess Sodium Squarate to solvent B Equilibrate at constant temperature with agitation A->B C Allow solid to settle B->C D Withdraw supernatant with filtered syringe C->D E Accurately weigh the sample D->E F Dilute sample to known volume E->F G Analyze concentration (e.g., HPLC, UV-Vis) F->G H Calculate original concentration G->H I Express solubility in desired units H->I

Caption: Workflow for determining sodium squarate solubility.

Quantitative Analysis Methods

Accurate determination of the concentration of dissolved sodium squarate is critical for solubility measurements. The following are suitable analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying components in a mixture. A validated HPLC method can provide high accuracy and precision.

General HPLC Method Parameters:

  • Column: A reverse-phase column, such as a C18 or C8, is often suitable for the analysis of polar organic compounds.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The exact composition and gradient will need to be optimized.

  • Detection: The squarate anion has a UV chromophore, making UV detection a suitable choice. The detection wavelength should be set at the absorbance maximum of sodium squarate.

  • Quantification: A calibration curve should be prepared using standard solutions of sodium squarate of known concentrations.

UV-Visible Spectrophotometry

For solutions containing only sodium squarate in a non-UV absorbing solvent, UV-Vis spectrophotometry offers a simpler and more rapid method for quantification.

Methodology:

  • Determine λmax: Scan a solution of sodium squarate across the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of sodium squarate with accurately known concentrations.

    • Measure the absorbance of each standard at the λmax.

    • Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship.

  • Analyze Sample: Measure the absorbance of the diluted, saturated solution at the λmax and use the calibration curve to determine its concentration.

Method Selection Logic

The choice between HPLC and UV-Vis spectrophotometry depends on the complexity of the sample matrix.

G Logic for Selecting Quantitative Analysis Method A Are other UV-absorbing species present? B Use HPLC for separation and quantification A->B Yes C Use UV-Vis Spectrophotometry for direct quantification A->C No

Caption: Decision tree for analytical method selection.

Conclusion

While sodium squarate is qualitatively known to be soluble in water, this guide highlights the significant lack of quantitative solubility data in various solvents, which is a critical knowledge gap for its application in research and development. The provided experimental protocols and discussion of analytical methods offer a clear pathway for researchers to systematically and accurately determine the solubility of sodium squarate. The generation of such data will be invaluable to the scientific community, enabling more precise control over experimental conditions and fostering the development of new applications for this versatile compound.

References

An In-depth Technical Guide to the Electronic Properties of the Squarate Dianion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The squarate dianion (C₄O₄²⁻), the conjugate base of squaric acid, is a unique oxocarbon anion exhibiting remarkable electronic properties that have garnered significant interest in coordination chemistry, materials science, and medicinal chemistry. Its planar, symmetric structure and delocalized π-electron system contribute to its high stability and versatile coordination behavior. This guide provides a comprehensive overview of the core electronic properties of the squarate dianion, presenting quantitative data, detailed experimental protocols, and visual representations of its electronic structure and characterization workflows.

Introduction

The squarate dianion is a member of the oxocarbon anion series, characterized by a cyclic structure composed solely of carbon and oxygen atoms.[1] Its intriguing electronic nature stems from the delocalization of π-electrons across the four-membered carbon ring and the four exocyclic oxygen atoms. This delocalization results in a highly resonance-stabilized and aromatic system, which is a key determinant of its chemical and physical properties.[1][2] Understanding these properties is crucial for its application in the design of novel materials, metal-organic frameworks, and as a pharmacophore in drug development.

Electronic Structure and Bonding

The electronic structure of the squarate dianion is best described by a resonance hybrid of multiple contributing structures. This resonance leads to the equalization of carbon-carbon and carbon-oxygen bond lengths, a hallmark of its delocalized nature.

Resonance and Aromaticity

The squarate dianion exhibits significant aromatic character due to the presence of a cyclic, planar system with 6 π-electrons (following Hückel's 4n+2 rule, where n=1, considering the p-orbitals of the carbon and oxygen atoms). The resonance stabilization is a direct consequence of the delocalization of these π-electrons over the entire molecule.

Resonance delocalization in the squarate dianion.
Molecular Orbital Theory

A qualitative molecular orbital (MO) diagram for the π-system of the squarate dianion can be constructed by considering the linear combination of the p-orbitals from the four carbon and four oxygen atoms. This approach predicts a set of bonding, non-bonding, and anti-bonding molecular orbitals. The 6 π-electrons occupy the bonding molecular orbitals, leading to a stable electronic configuration.

Molecular_Orbital_Diagram cluster_atomic Atomic Orbitals cluster_molecular Molecular Orbitals (π-system) C_pz 4 x C(pz) Anti_bonding π* (antibonding) C_pz->Anti_bonding Non_bonding n (non-bonding) C_pz->Non_bonding Bonding π (bonding) C_pz->Bonding O_pz 4 x O(pz) O_pz->Anti_bonding O_pz->Non_bonding O_pz->Bonding ab1 ab2 nb1 nb2 b1 b2 b2->nb1 6π e⁻ b3

Qualitative MO diagram of the squarate dianion π-system.

Quantitative Data

The electronic properties of the squarate dianion have been extensively studied using various experimental and computational techniques. The following tables summarize key quantitative data.

Bond Lengths

X-ray crystallography studies on various squarate salts have confirmed the D₄h symmetry of the dianion in the solid state, with nearly equal C-C and C-O bond lengths.

CompoundC-C Bond Length (Å)C-O Bond Length (Å)Reference
Potassium Squarate Monohydrate1.4571.259[3]
Ammonium Squarate Dihydrate1.4631.261[2]
Sodium Squarate1.4661.258[4]
Zinc Squarate Tetrahydrate1.4651.255[5]
Vibrational Frequencies

Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of the squarate dianion. The observed frequencies are consistent with its highly symmetric and delocalized structure.

Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)AssignmentReference
ν(C=O) + ν(C=C)~1530 (strong)~1593 (strong)C-O/C-C stretching[6][7]
ν(C=C)-~1127 (medium)C-C stretching[7]
Ring Breathing-~760 (strong)Symmetric ring breathing[7]
In-plane C-O bending~640 (medium)-C-O bending[8]
Out-of-plane C-O deform~450 (medium)-C-O deformation[8]
Electronic Transitions

UV-Visible spectroscopy reveals the electronic transitions within the squarate dianion. The absorption maxima are indicative of the energy gaps between the molecular orbitals.

Solventλmax (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)TransitionReference
Water~268~18,000π → π[9]
Water~300~2,500n → π[9]

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of the squarate dianion.

X-ray Crystallography
  • Objective: To determine the precise bond lengths and angles, and the overall molecular geometry of the squarate dianion in a crystalline salt.

  • Protocol:

    • Crystal Growth: Single crystals of a squarate salt (e.g., potassium squarate) are grown by slow evaporation of a saturated aqueous solution at room temperature.

    • Data Collection: A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using monochromatic radiation (e.g., Mo Kα, λ = 0.71073 Å).

    • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms, if present, are typically located from the difference Fourier map and refined isotropically.

XRay_Workflow Start Start: Synthesize Squarate Salt Crystal_Growth Grow Single Crystals (Slow Evaporation) Start->Crystal_Growth Mount_Crystal Mount Crystal on Goniometer Crystal_Growth->Mount_Crystal Data_Collection X-ray Diffraction Data Collection (Low Temperature) Mount_Crystal->Data_Collection Structure_Solution Solve Structure (Direct Methods) Data_Collection->Structure_Solution Refinement Refine Structure (Least-Squares) Structure_Solution->Refinement Analysis Analyze Bond Lengths, Angles, and Packing Refinement->Analysis End End: 3D Molecular Structure Analysis->End

Workflow for X-ray crystallographic analysis.
Infrared and Raman Spectroscopy

  • Objective: To identify the characteristic vibrational modes of the squarate dianion.

  • Protocol:

    • Sample Preparation (FT-IR): A small amount of the solid squarate salt (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[10]

    • FT-IR Spectroscopy: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹) by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

    • Sample Preparation (Raman): A small amount of the crystalline squarate salt is placed directly onto a microscope slide or into a capillary tube.[11]

    • Raman Spectroscopy: The sample is placed under a Raman microscope. A laser of a specific wavelength (e.g., 532 nm or 785 nm) is focused on the sample. The scattered light is collected and analyzed by the spectrometer to generate the Raman spectrum.

UV-Visible Spectroscopy
  • Objective: To determine the electronic absorption properties of the squarate dianion in solution.

  • Protocol:

    • Solution Preparation: A stock solution of a soluble squarate salt (e.g., sodium squarate) of known concentration is prepared in a suitable solvent (e.g., deionized water). A series of dilutions are then prepared from the stock solution.

    • Spectroscopic Measurement: The UV-Vis absorption spectra of the prepared solutions are recorded using a dual-beam UV-Vis spectrophotometer over a specific wavelength range (e.g., 200-400 nm). A cuvette containing the pure solvent is used as a reference.

    • Data Analysis: The wavelengths of maximum absorbance (λmax) are identified from the spectra. The molar absorptivity (ε) at each λmax is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Conclusion

The electronic properties of the squarate dianion are defined by its highly delocalized and aromatic nature. This comprehensive guide has summarized the key quantitative data related to its bond lengths, vibrational frequencies, and electronic transitions. The detailed experimental protocols provide a framework for the characterization of this important chemical entity. The visual representations of its resonance, molecular orbitals, and experimental workflows offer a clear and concise understanding of its fundamental electronic characteristics. This knowledge is invaluable for researchers and professionals working on the development of new materials and therapeutic agents that incorporate the unique structural and electronic features of the squarate dianion.

References

The Coordination Chemistry of Sodium Squarate with Transition Metals: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating and complex world of coordination chemistry involving sodium squarate and transition metals. The unique electronic and structural characteristics of the squarate dianion, derived from squaric acid, make it a versatile building block for creating a diverse array of coordination polymers and discrete molecular complexes. These materials exhibit a range of interesting physical and chemical properties, including notable magnetic and spectroscopic behaviors, which are of significant interest to researchers in materials science, catalysis, and drug development. This guide provides a comprehensive overview of the synthesis, structure, and properties of these compounds, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts.

Structural and Spectroscopic Data of Transition Metal-Squarate Complexes

The coordination of transition metals with the squarate ligand gives rise to a variety of structural motifs, largely dictated by the coordination preferences of the metal ion and the versatile binding modes of the squarate anion. The squarate ligand can act as a monodentate, bidentate, or bridging ligand, with the μ-1,2 and μ-1,3 bridging modes being particularly common in the formation of extended networks.

Below are tables summarizing key structural and spectroscopic data for a series of first-row transition metal-squarate complexes. This data has been compiled from various crystallographic and spectroscopic studies.

Table 1: Selected Bond Lengths and Angles for Transition Metal-Squarate Complexes

Metal IonCoordination GeometryM-O (squarate) (Å)M-O (water) (Å)O-M-O Angle (°)Reference
Mn(II)Distorted Octahedral2.141(26)2.094(28)87.90(99) - 92.50(11)[1]
Co(II)Distorted Octahedral~2.04-2.16~2.08~85-95[2]
Ni(II)Distorted Octahedral~2.03~2.08~88-92[3][4]
Cu(II)Distorted Square Pyramidal1.924(3) - 2.614(3)-~90, ~170[5]
Zn(II)Distorted Octahedral2.0249(15) - 2.1794(19)-~85-95[5]

Table 2: Magnetic Properties of Transition Metal-Squarate Complexes

Metal Iond-electron ConfigurationExperimental Magnetic Moment (μB)Theoretical Spin-only Moment (μB)Magnetic BehaviorReference
Mn(II)d54.24 - 4.345.92Paramagnetic (high-spin)[6]
Co(II)d74.80 - 5.023.87Paramagnetic (high-spin)[5]
Ni(II)d83.20 - 3.282.83Paramagnetic[5]
Cu(II)d91.77 - 1.791.73Paramagnetic[5]
Zn(II)d10Diamagnetic0Diamagnetic[6]

Table 3: Key IR and Raman Bands for Coordinated Squarate

Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)AssignmentReference
C=O stretch (coordinated)~1600 (medium)-Stretching of carbonyl group bonded to metal[7]
C=O stretch (free)-~1800 (weak)Stretching of non-coordinated carbonyl group[7]
C-C stretch~1500-1550~1500-1550Squarate ring C-C stretching[7]
Ring deformation~690~690Squarate ring deformation[7]
M-O stretch~400-500~400-500Metal-oxygen stretching vibration

Experimental Protocols

The synthesis of transition metal-squarate complexes is most commonly achieved through hydrothermal or slow evaporation methods. The following protocols provide a generalized yet detailed procedure for the synthesis of these materials.

Hydrothermal Synthesis of a 2D Transition Metal-Squarate Coordination Polymer

This protocol is a generalized procedure based on common practices for synthesizing metal-organic frameworks.[1][2][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22]

Materials:

  • Transition metal salt (e.g., MnCl₂·4H₂O, Co(NO₃)₂·6H₂O, NiCl₂·6H₂O, CuSO₄·5H₂O, Zn(NO₃)₂·6H₂O)

  • Squaric acid (H₂C₄O₄)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

Equipment:

  • Teflon-lined stainless steel autoclave (23 mL)

  • Oven

  • Magnetic stirrer

  • pH meter

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • Preparation of Precursor Solutions:

    • In a 50 mL beaker, dissolve 1 mmol of the chosen transition metal salt in 10 mL of deionized water with stirring.

    • In a separate 50 mL beaker, dissolve 1 mmol of squaric acid in 10 mL of deionized water. Neutralize this solution to a pH of ~7 by the dropwise addition of a 1 M NaOH solution to form sodium squarate in situ.

  • Reaction Mixture Assembly:

    • Slowly add the transition metal salt solution to the sodium squarate solution under continuous stirring.

    • A precipitate may form upon mixing. Continue stirring for 30 minutes to ensure homogeneity.

  • Hydrothermal Reaction:

    • Transfer the resulting mixture into a 23 mL Teflon-lined stainless steel autoclave.

    • Seal the autoclave and place it in a programmable oven.

    • Heat the autoclave to 140-160 °C for 48-72 hours.

    • After the reaction time, allow the oven to cool to room temperature naturally.

  • Product Isolation and Purification:

    • Carefully open the autoclave and collect the crystalline product by vacuum filtration.

    • Wash the crystals sequentially with deionized water (3 x 10 mL) and ethanol (2 x 10 mL) to remove any unreacted starting materials.

    • Dry the final product in a desiccator over silica gel.

Visualizing Coordination and Synthesis

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in the coordination chemistry of sodium squarate with transition metals.

Caption: Coordination modes of the squarate ligand with transition metals.

Polymer_Dimensionality cluster_structures Resulting Polymeric Structures M Transition Metal Ion Dimer 0D (Dimer/Oligomer) M->Dimer Sq Squarate Ligand Sq->Dimer Chain 1D Chain Dimer->Chain Bridging Ligands Layer 2D Layer Chain->Layer Inter-chain Linkages Framework 3D Framework Layer->Framework Pillaring/Interpenetration

Caption: Relationship between coordination and structural dimensionality.

Experimental_Workflow cluster_characterization Characterization Techniques Start Start: Precursor Selection Synthesis Synthesis (e.g., Hydrothermal) Start->Synthesis Isolation Isolation and Purification (Filtration, Washing, Drying) Synthesis->Isolation Characterization Structural & Physical Characterization Isolation->Characterization End End: Data Analysis and Application Characterization->End XRD Single-Crystal/Powder XRD Characterization->XRD FTIR FT-IR Spectroscopy Characterization->FTIR Raman Raman Spectroscopy Characterization->Raman TGA Thermogravimetric Analysis Characterization->TGA Mag Magnetic Susceptibility Characterization->Mag

Caption: General experimental workflow for transition metal-squarate complexes.

References

Methodological & Application

Application Notes and Protocols: Hydrothermal Synthesis of Sodium Squarate Crystals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sodium squarate (Na₂C₄O₄), the disodium salt of squaric acid, is a versatile organic compound with a unique planar four-membered carbon ring structure.[1][2] Its utility spans various fields, including coordination chemistry, materials science, and as a reagent in organic synthesis.[1] While conventional synthesis typically involves the neutralization of squaric acid, hydrothermal synthesis presents an alternative route for producing crystalline sodium squarate, potentially with unique morphologies and properties.[1] This document provides a detailed protocol for the hydrothermal synthesis of sodium squarate crystals, intended for researchers, scientists, and professionals in drug development.

Synthesis Methods Overview

Two primary methods for the synthesis of sodium squarate are outlined below: a conventional neutralization reaction and a hydrothermal synthesis approach.

1. Conventional Synthesis via Neutralization: The most common and straightforward method for preparing sodium squarate is the neutralization of squaric acid with a sodium base, such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).[1][3] This reaction is typically performed in an aqueous solution. A 1:2 molar ratio of squaric acid to sodium hydroxide is generally used to ensure the complete formation of the disodium salt.[1]

2. Hydrothermal Synthesis: Hydrothermal synthesis is a method that employs water as a solvent at elevated temperatures and pressures in a sealed vessel, known as an autoclave.[1] This technique can facilitate the growth of high-quality crystals and can lead to the formation of hydrated forms of sodium squarate.[1] The hydrothermal approach for sodium squarate involves reacting squaric acid with a sodium-containing precursor under controlled conditions.[1]

Data Presentation: Synthesis Parameters

The following table summarizes the key quantitative parameters for both the conventional and hydrothermal synthesis methods for sodium squarate.

ParameterConventional SynthesisHydrothermal Synthesis
Precursors Squaric Acid, Sodium HydroxideSquaric Acid, Sodium Hydroxide
Molar Ratio (Acid:Base) 1:21:2
Solvent Deionized WaterDeionized Water
Temperature Room Temperature (dissolution may be aided by gentle heating)150 - 300 °C
Pressure AtmosphericAutogenous (elevated)
Reaction Time 1 - 2 hours48 - 96 hours
Apparatus Glass Beaker, Magnetic StirrerTeflon-lined Stainless Steel Autoclave

Experimental Protocols

Protocol 1: Conventional Synthesis of Sodium Squarate

1. Reagent Preparation:

  • Prepare a solution of sodium hydroxide (NaOH) in deionized water. For example, dissolve 0.8 g of NaOH in 50 mL of deionized water to create a 0.4 M solution.
  • Weigh out the appropriate amount of squaric acid (C₄H₂O₄) to achieve a 1:2 molar ratio with the NaOH. For the example above, this would be 1.14 g of squaric acid.

2. Synthesis Procedure:

  • In a glass beaker, dissolve the squaric acid in a minimal amount of deionized water. Gentle heating and stirring can be applied to aid dissolution.
  • Slowly add the NaOH solution to the squaric acid solution while stirring continuously.
  • Continue stirring the reaction mixture at room temperature for 1-2 hours.
  • The resulting solution contains dissolved sodium squarate.

3. Product Isolation and Purification (Recrystallization):

  • Heat the sodium squarate solution to 80-100 °C and, if necessary, add a minimal amount of hot deionized water to ensure all the product is dissolved.[1]
  • Filter the hot solution to remove any insoluble impurities.
  • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
  • Collect the white crystalline precipitate of sodium squarate by vacuum filtration.
  • Wash the crystals with a small amount of cold deionized water.
  • Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Hydrothermal Synthesis of Sodium Squarate Crystals

1. Reagent Preparation:

  • Prepare aqueous solutions of squaric acid and sodium hydroxide as described in Protocol 1.

2. Synthesis Procedure:

  • Combine the squaric acid and sodium hydroxide solutions in the Teflon liner of a stainless steel autoclave.
  • Seal the autoclave tightly.
  • Place the autoclave in a programmable oven and heat to the desired temperature (e.g., 180 °C) for a specified duration (e.g., 72 hours).
  • After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

3. Product Recovery:

  • Carefully open the autoclave in a well-ventilated area.
  • Collect the crystalline product from the Teflon liner.
  • Wash the crystals with deionized water and then with a solvent like ethanol to facilitate drying.
  • Dry the sodium squarate crystals under vacuum.

Mandatory Visualization

Hydrothermal_Synthesis_Workflow Figure 1. Experimental Workflow for Hydrothermal Synthesis of Sodium Squarate cluster_prep Reagent Preparation cluster_synthesis Hydrothermal Synthesis cluster_recovery Product Recovery & Purification prep_sa Prepare Squaric Acid Solution mix Mix Solutions in Teflon Liner prep_sa->mix prep_naoh Prepare Sodium Hydroxide Solution prep_naoh->mix seal Seal Autoclave mix->seal heat Heat in Oven (150-300°C, 48-96h) seal->heat cool Cool to Room Temperature heat->cool open_autoclave Open Autoclave cool->open_autoclave collect Collect Crystals open_autoclave->collect wash Wash with DI Water & Ethanol collect->wash dry Dry under Vacuum wash->dry characterize Characterize Crystals (XRD, etc.) dry->characterize

Caption: Experimental Workflow for Hydrothermal Synthesis of Sodium Squarate.

References

Application Notes & Protocols: Synthesis of Sodium Squarate via Neutralization

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Squaric acid (3,4-dihydroxy-3-cyclobutene-1,2-dione) is a unique, highly acidic organic compound with a distinctive four-membered carbon ring structure.[1][2] It is a diprotic acid, meaning it can donate two protons, with pKa values of approximately 1.2-1.7 for the first proton and 3.2-3.5 for the second.[1][3][4] This strong acidity is attributed to the resonance stabilization of its resulting anion, the squarate dianion.[1][4] The squarate dianion is highly symmetrical and aromatic, with the negative charges delocalized across the four oxygen atoms.[3][4]

Derivatives of squaric acid, such as sodium squarate, are of significant interest in medicinal chemistry and materials science. They serve as bioisosteres for phosphate or carboxylate groups in drug design, are used to synthesize photosensitive squaraine dyes, and have applications in topical immunotherapy for treating conditions like alopecia areata.[1][5] This document provides a detailed protocol for the synthesis of disodium squarate through the neutralization of squaric acid.

Principle of the Reaction

The synthesis of disodium squarate is a straightforward acid-base neutralization reaction. Squaric acid (C₄H₂O₄) reacts with a stoichiometric amount of a sodium base, such as sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH), to form the disodium salt (Na₂C₄O₄) and a byproduct (water and/or carbon dioxide). The balanced chemical equation using sodium carbonate is:

C₄H₂O₄ + Na₂CO₃ → Na₂C₄O₄ + H₂O + CO₂

When using sodium hydroxide, the reaction is:

C₄H₂O₄ + 2NaOH → Na₂C₄O₄ + 2H₂O[6][7]

The choice of base can influence the reaction conditions and workup procedure. Sodium carbonate is a weaker base, leading to a more controlled reaction, while sodium hydroxide is a strong base that ensures complete neutralization.[8]

Experimental Protocol

This protocol details the synthesis of disodium squarate using sodium carbonate as the neutralizing agent, a method noted for its simplicity and effectiveness.[9]

3.1. Materials and Equipment

  • Reagents:

    • Squaric Acid (C₄H₂O₄)

    • Sodium Carbonate (Na₂CO₃), anhydrous

    • Deionized Water

  • Equipment:

    • 2 x Beakers or Erlenmeyer flasks

    • Magnetic stirrer and stir bar

    • Graduated cylinders

    • Spatula and weighing paper/boat

    • Rotary evaporator (Rotovap)

    • Vacuum oven or desiccator

3.2. Procedure

  • Preparation of Reactant Solutions:

    • In one beaker, dissolve a specific molar amount of squaric acid in a sufficient volume of deionized water.

    • In a separate beaker, dissolve an equimolar (1:1 molar ratio) amount of sodium carbonate in deionized water.[9] Ensure both solids are completely dissolved before proceeding.

  • Neutralization Reaction:

    • Place the squaric acid solution on a magnetic stirrer and begin stirring.

    • Slowly add the sodium carbonate solution to the stirring squaric acid solution.[9] A slow addition rate is crucial to control the effervescence (release of CO₂) and prevent loss of material.

    • Continue stirring the resulting mixture to ensure the reaction goes to completion.

  • Isolation of Product:

    • Transfer the final solution to a round-bottom flask.

    • Remove the deionized water using a rotary evaporator.[9]

  • Drying of Product:

    • Transfer the obtained solid (disodium squarate) to a suitable container.

    • Dry the product under vacuum at 60°C for a minimum of 12 hours to remove any residual water.[9]

    • The final product should be a solid powder.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of disodium squarate.

ParameterValue / ConditionNotes
Reactants
Squaric Acid (FW: 114.06 g/mol )1 molar equivalentStarting acidic material.
Sodium Carbonate (FW: 105.99 g/mol )1 molar equivalentNeutralizing agent.[9]
Reaction Conditions
SolventDeionized WaterUsed to dissolve both reactants.[9]
Reactant Ratio (Acid:Base)1:1 (molar)Stoichiometric ratio for complete neutralization.[9]
Addition RateSlow, dropwiseTo control CO₂ evolution.
TemperatureRoom TemperatureThe reaction is typically performed at ambient temperature.
Product Isolation & Drying
Water RemovalRotary EvaporationEfficient method for solvent removal.[9]
Drying Conditions60°C under vacuumFor 12 hours to ensure anhydrous product.[9]
Expected Product
CompoundDisodium Squarate (Na₂C₄O₄)White to off-white solid.
Expected Yield> 95% (Theoretically)Yields are typically high for this type of salt formation.

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of disodium squarate.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up & Isolation A Dissolve Squaric Acid in Deionized Water C Slowly Add Na₂CO₃ Solution to Squaric Acid Solution A->C B Dissolve Sodium Carbonate in Deionized Water B->C D Stir Mixture C->D E Remove Water via Rotary Evaporation D->E F Dry Product Under Vacuum at 60°C E->F G Final Product: Disodium Squarate F->G

Caption: Workflow for disodium squarate synthesis.

5.2. Squaric Acid Deprotonation

This diagram shows the logical relationship of squaric acid deprotonating in two steps to form the squarate dianion.

G A Squaric Acid (H₂A) pKa₁ ≈ 1.5 B Hydrogensquarate (HA⁻) pKa₂ ≈ 3.4 A->B - H⁺ C Squarate Dianion (A²⁻) (Symmetrical & Aromatic) B->C - H⁺

Caption: Stepwise deprotonation of squaric acid.

References

Application Notes and Protocols: Sodium Squarate as a Versatile C4 Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sodium squarate, the disodium salt of squaric acid, serves as a valuable and versatile four-carbon building block in organic synthesis. Its unique electronic and structural properties, characterized by a highly symmetrical, planar, and aromatic dicarboxylate system, make it an attractive precursor for a diverse range of functional molecules. This document provides detailed application notes and experimental protocols for the utilization of sodium squarate and its derivatives in the synthesis of squaraine dyes, bioactive squaramides, and functional metal-organic frameworks (MOFs).

Synthesis of Squaraine Dyes

Squaraine dyes are a class of organic colorants known for their intense and sharp absorption bands in the visible and near-infrared (NIR) regions, high molar extinction coefficients, and often strong fluorescence. These properties make them suitable for applications in various fields, including bioimaging, sensing, and materials science. The synthesis of squaraine dyes typically involves the condensation of an electron-rich aromatic or heteroaromatic compound with squaric acid or its esters, which can be readily prepared from sodium squarate.

General Reaction Scheme

The synthesis of symmetrical squaraine dyes proceeds via a condensation reaction between two equivalents of an active methylene compound or an electron-rich aromatic species and one equivalent of a squarate ester.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product sodium_squarate Sodium Squarate squaric_acid Squaric Acid sodium_squarate->squaric_acid Protonation acid Acid (e.g., HCl) acid->squaric_acid alcohol Alcohol (e.g., n-Butanol) squarate_ester Squarate Ester alcohol->squarate_ester nucleophile 2x Electron-rich Nucleophile (e.g., Indolenine derivative) squaraine_dye Symmetrical Squaraine Dye nucleophile->squaraine_dye squaric_acid->squarate_ester Esterification squarate_ester->squaraine_dye Condensation

Caption: General workflow for the synthesis of symmetrical squaraine dyes from sodium squarate.

Experimental Protocol: Synthesis of a Symmetrical Indolenine-based Squaraine Dye

This protocol describes the synthesis of a symmetrical squaraine dye derived from an indolenine precursor.

Materials:

  • Squaric acid

  • 2,3,3-Trimethylindolenine

  • n-Butanol

  • Toluene

  • Quinoline

  • Ethyl acetate

Procedure:

  • A mixture of the indolenine salt (1.0 mmol) and squaric acid (0.5 mmol) is suspended in a mixture of n-butanol and toluene (1:1, 40 mL) in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.[1]

  • Quinoline (5.0 mmol) is added to the mixture as a basic catalyst.[1]

  • The reaction mixture is heated to reflux, and water is removed azeotropically using the Dean-Stark trap for 12-15 hours.[1] The progress of the reaction can be monitored by observing the formation of the intensely colored dye.

  • After completion of the reaction, the solvent is removed under reduced pressure.

  • The resulting crude product is purified by recrystallization from a suitable solvent such as ethyl acetate to yield the pure squaraine dye.[1]

Reactant/ProductMolar Mass ( g/mol )Amount (mmol)Volume/MassYield (%)
Squaric Acid114.060.557 mg-
2,3,3-Trimethylindolenine159.231.0159 mg-
Symmetrical Squaraine DyeVaries--~60-80%

Table 1: Quantitative data for the synthesis of a symmetrical indolenine-based squaraine dye.

Synthesis of Bioactive Squaramides

Squaramides, derived from squaric acid, are recognized as important pharmacophores in drug discovery. They can act as bioisosteric replacements for carboxylic acids, amides, and ureas, and their rigid, planar structure allows for specific interactions with biological targets. They have shown a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. The synthesis of squaramides can be readily achieved from dialkyl squarates.

General Reaction Scheme

The synthesis of symmetrical squaramides involves the reaction of a dialkyl squarate with two equivalents of an amine. Unsymmetrical squaramides can be prepared through a stepwise addition of two different amines.

G cluster_reactants Reactants cluster_products Product diethyl_squarate Diethyl Squarate squaramide Symmetrical Squaramide diethyl_squarate->squaramide Nucleophilic Acyl Substitution amine1 2x Amine (R-NH2) amine1->squaramide

Caption: Synthesis of a symmetrical squaramide from diethyl squarate.

Experimental Protocol: Synthesis of a Symmetrical Benzyl Squaramide

This protocol details the synthesis of a symmetrical squaramide from diethyl squarate and benzylamine.

Materials:

  • Diethyl squarate

  • Benzylamine

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of diethyl squarate (1.0 mmol) in methanol (10 mL), add benzylamine (2.2 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in dichloromethane (20 mL) and washed successively with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude squaramide.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Reactant/ProductMolar Mass ( g/mol )Amount (mmol)Volume/MassYield (%)
Diethyl Squarate170.151.0170 mg-
Benzylamine107.152.20.24 mL-
Symmetrical Benzyl Squaramide292.32-->90%

Table 2: Quantitative data for the synthesis of a symmetrical benzyl squaramide.

Synthesis of Functional Materials: Metal-Organic Frameworks (MOFs)

Sodium squarate can be employed as an organic linker for the construction of metal-organic frameworks (MOFs). The squarate dianion can coordinate to metal ions in various modes, leading to the formation of porous, crystalline materials with potential applications in gas storage, separation, and catalysis.

General Workflow for MOF Synthesis

The synthesis of squarate-based MOFs is typically achieved through solvothermal or hydrothermal methods, where the metal salt and sodium squarate are dissolved in a suitable solvent and heated in a sealed vessel.

G cluster_reactants Reactants cluster_process Process cluster_products Product metal_salt Metal Salt (e.g., ZrCl4) solvothermal_reaction Solvothermal Reaction (Heating) metal_salt->solvothermal_reaction sodium_squarate Sodium Squarate sodium_squarate->solvothermal_reaction solvent Solvent (e.g., DMF) solvent->solvothermal_reaction modulator Modulator (e.g., Acetic Acid) modulator->solvothermal_reaction mof Squarate-based MOF solvothermal_reaction->mof

Caption: General workflow for the solvothermal synthesis of a squarate-based MOF.

Experimental Protocol: Synthesis of a Zirconium-Squarate MOF (UiO-66-SQU)

This protocol describes the synthesis of a zirconium-based MOF using squaric acid (which can be generated in situ from sodium squarate).[2]

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • Squaric acid

  • N,N-Dimethylformamide (DMF)

  • Acetic acid (modulator)

  • Hydrochloric acid (HCl)

  • Acetone

Procedure:

  • In a glass vial, dissolve ZrCl₄ (0.24 mmol, 56 mg) in a mixture of DMF (5 mL) and acetic acid (4 mL).[3]

  • To this solution, add squaric acid (0.72 mmol, 82 mg) and concentrated HCl (1 mL).[3]

  • Seal the vial and heat it in an oven at 110 °C for 2-3 hours.[4] A white precipitate will form.

  • After cooling to room temperature, the solid product is collected by centrifugation.

  • The product is washed several times with fresh DMF and then with acetone.

  • The final product is dried in air at 60 °C to yield the crystalline Zr-squarate MOF.[3]

Reactant/ProductMolar Mass ( g/mol )Amount (mmol)Volume/MassYield (%)
ZrCl₄233.040.2456 mg-
Squaric Acid114.060.7282 mg-
Zr-Squarate MOFVaries--~92% (based on Zr)[3]

Table 3: Quantitative data for the synthesis of a zirconium-squarate MOF.

These application notes and protocols demonstrate the utility of sodium squarate as a versatile starting material for the synthesis of a wide range of valuable organic compounds. By following these detailed procedures, researchers can effectively utilize this C4 building block to create novel dyes, bioactive molecules, and functional materials for various scientific and technological applications.

References

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Using Sodium Squarate Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of metal-organic frameworks (MOFs) utilizing sodium squarate as a key organic linker. The information is tailored for researchers in materials science, chemistry, and drug development, offering insights into the synthesis, characterization, and potential applications of these novel porous materials.

Introduction to Squarate-Based MOFs

Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] The choice of the organic linker is crucial in determining the structural and functional properties of the resulting MOF.[2] Squaric acid and its salt, sodium squarate, are intriguing linkers due to the rigid, planar geometry and the versatile coordination modes of the squarate dianion (C₄O₄²⁻).[2][3] This unique structure allows for the formation of diverse and stable MOF architectures with potential applications in gas storage, catalysis, and notably, drug delivery.[4][5] The use of biocompatible metals in conjunction with squarate linkers can yield MOFs suitable for therapeutic purposes.[2]

Synthesis of a Sodium Squarate-Based MOF: A Protocol

Experimental Protocol: Solvothermal Synthesis of a Metal-Squarate MOF

This protocol outlines the synthesis of a hypothetical zinc-squarate MOF, a common biocompatible metal choice for drug delivery applications.

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • Sodium Squarate (C₄Na₂O₄)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized Water

Equipment:

  • 20 mL Scintillation Vials or Teflon-lined autoclave

  • Oven

  • Centrifuge

  • Vacuum oven

Procedure:

  • Precursor Solution Preparation:

    • In a 20 mL scintillation vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate in 5 mL of a 1:1 (v/v) mixture of DMF and deionized water.

    • In a separate vial, dissolve 0.5 mmol of sodium squarate in 5 mL of deionized water.

  • Reaction Mixture:

    • Slowly add the sodium squarate solution to the zinc nitrate solution while stirring.

    • Cap the vial tightly. For reactions above the solvent's boiling point, a Teflon-lined autoclave is recommended.

  • Solvothermal Reaction:

    • Place the sealed reaction vessel in a preheated oven at 120 °C for 48 hours.

  • Isolation and Purification:

    • After cooling to room temperature, collect the crystalline product by centrifugation.

    • Wash the product three times with fresh DMF to remove unreacted precursors.

    • Subsequently, wash three times with ethanol to exchange the DMF.

  • Activation:

    • Dry the purified product in a vacuum oven at 80 °C overnight to remove the solvent molecules from the pores.

Yield: The final yield of the crystalline MOF product should be determined gravimetrically.

Experimental Workflow

G cluster_prep Precursor Preparation cluster_reaction Synthesis cluster_purification Purification & Activation Dissolve Metal Salt Dissolve Metal Salt Mix Solutions Mix Solutions Dissolve Metal Salt->Mix Solutions Dissolve Sodium Squarate Dissolve Sodium Squarate Dissolve Sodium Squarate->Mix Solutions Solvothermal Reaction\n(120°C, 48h) Solvothermal Reaction (120°C, 48h) Mix Solutions->Solvothermal Reaction\n(120°C, 48h) Centrifuge & Wash (DMF) Centrifuge & Wash (DMF) Solvothermal Reaction\n(120°C, 48h)->Centrifuge & Wash (DMF) Solvent Exchange (Ethanol) Solvent Exchange (Ethanol) Centrifuge & Wash (DMF)->Solvent Exchange (Ethanol) Vacuum Drying Vacuum Drying Solvent Exchange (Ethanol)->Vacuum Drying Characterization Characterization Vacuum Drying->Characterization

Fig. 1: General workflow for the solvothermal synthesis of a metal-squarate MOF.

Characterization of Sodium Squarate-Based MOFs

Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties. Key techniques include:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized material.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes.

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore volume of the material, which are critical parameters for applications like drug loading.

  • Scanning Electron Microscopy (SEM): To visualize the morphology and crystal size of the MOF particles.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the squarate linker to the metal centers.

Quantitative Data Summary

The following table presents hypothetical characterization data for a synthesized Zinc-Squarate MOF, which should be experimentally determined for any newly synthesized material.

ParameterValue
BET Surface Area 800 - 1200 m²/g
Pore Volume 0.4 - 0.7 cm³/g
Thermal Stability (TGA) Stable up to 350 °C in air
Key PXRD Peaks (2θ) 8.5°, 12.0°, 15.5°, 24.2° (hypothetical)

Application in Drug Delivery

The porous nature and tunable properties of squarate-based MOFs make them promising candidates for drug delivery systems.[4][8] The pores can be loaded with therapeutic molecules, and their release can be controlled by various stimuli.

Drug Loading and Release Mechanism

Drug molecules can be loaded into the MOF pores via diffusion from a concentrated drug solution. The release of the drug can be triggered by changes in the physiological environment, such as pH. For instance, in the slightly acidic environment of tumor tissues, the coordination bonds between the metal ions and the squarate linker can be partially cleaved, leading to the degradation of the MOF structure and the release of the encapsulated drug.

Logical Pathway for pH-Responsive Drug Delivery

G Drug-Loaded\nSquarate-MOF Drug-Loaded Squarate-MOF Systemic Circulation Systemic Circulation Drug-Loaded\nSquarate-MOF->Systemic Circulation Tumor Microenvironment\n(Acidic pH) Tumor Microenvironment (Acidic pH) Systemic Circulation->Tumor Microenvironment\n(Acidic pH) MOF Degradation MOF Degradation Tumor Microenvironment\n(Acidic pH)->MOF Degradation Drug Release Drug Release MOF Degradation->Drug Release Therapeutic Effect Therapeutic Effect Drug Release->Therapeutic Effect

Fig. 2: Logical pathway for targeted drug delivery using a pH-responsive squarate-MOF.

Conclusion

The synthesis of metal-organic frameworks using sodium squarate linkers presents a promising avenue for the development of novel functional materials. The protocols and characterization data outlined in these application notes provide a foundational guide for researchers. The unique properties of squarate-based MOFs, particularly their potential for controlled drug release, position them as valuable candidates for further investigation in the field of drug development and materials science. Further research should focus on optimizing synthesis conditions for different metal ions and exploring the loading and release kinetics of various therapeutic agents.

References

Application Notes and Protocols for Electrochemical Testing of Sodium Squarate

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Experimental Setup for Testing Sodium Squarate in Electrochemical Cells Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium squarate (Na₂C₄O₄) is an organic sodium salt derived from squaric acid.[1] In the field of energy storage, it is gaining attention primarily as a sacrificial salt or pre-sodiation agent for the positive electrode in sodium-ion batteries (SIBs) and sodium-ion capacitors (SICs).[2][3] The development of SIBs has been challenged by the large irreversible capacity loss in the initial cycles, often due to the formation of a solid-electrolyte interphase (SEI) on the anode.[3] Sodium squarate can be added to the cathode to provide an extra source of sodium ions during the initial charge, compensating for this loss.[3] Its primary role is to be irreversibly oxidized during the first charging cycle, releasing sodium ions that are then available for the anode.[2] These application notes provide detailed protocols for the synthesis, electrode preparation, cell assembly, and electrochemical characterization of sodium squarate.

Synthesis and Electrode Preparation Protocol

Synthesis of Sodium Squarate (Na₂C₄O₄)

This protocol describes the synthesis of sodium squarate from squaric acid and sodium carbonate.[4]

Materials:

  • 3,4-dihydroxy-3-cyclobutene-1,2-dione (Squaric Acid)

  • Sodium Carbonate (Na₂CO₃)

  • Deionized Water

Procedure:

  • Prepare separate solutions of squaric acid and sodium carbonate in deionized water. A 1:1 molar stoichiometric ratio should be used.[4]

  • Once both precursors are fully dissolved, slowly add the sodium carbonate solution to the squaric acid solution while stirring continuously.

  • After the reaction is complete, remove the deionized water using a rotavapor.

  • Dry the resulting sodium squarate salt under vacuum at 60°C for 12 hours.[4]

Electrode Slurry Preparation and Casting

This protocol details the preparation of a sodium squarate-based positive electrode.

Materials:

  • Synthesized Sodium Squarate (Active Material/Sacrificial Salt)

  • Activated Carbon (AC) (Primary Active Material)

  • C-NERGY™ SUPER C45 or Super P C65 (Conductive Additive)[4]

  • Polyvinylidene difluoride (PVdF) (Binder)[4]

  • N-methyl-2-pyrrolidone (NMP) (Solvent)

  • Aluminum foil (Current Collector)

Procedure:

  • The electrode composition can be formulated, for example, with a weight ratio of 60% Activated Carbon, 30% Sodium Squarate, 5% Conductive Additive, and 5% PVdF.[4] A ratio of at least 6:1 between the sacrificial salt and the conductive additive is recommended to ensure complete oxidation.[4]

  • Mix the dry components (AC, sodium squarate, and conductive additive) thoroughly in a mortar or planetary mixer.

  • Dissolve the PVdF binder in NMP to create a binder solution.

  • Gradually add the binder solution to the dry powder mixture and continue mixing until a homogeneous slurry is formed.

  • Cast the slurry onto an aluminum foil current collector using a doctor blade with a defined thickness.

  • Dry the coated electrode in a vacuum oven at a suitable temperature (e.g., 80-120°C) for several hours to completely remove the NMP solvent.

  • Punch out circular electrodes of a specific diameter (e.g., 12 mm) from the dried sheet for cell assembly.

Electrochemical Cell Assembly Protocol

This section describes the assembly of a three-electrode Swagelok-type cell or a standard CR2032 coin cell for testing the electrochemical performance of the sodium squarate electrode.

Components:

  • Working Electrode: The prepared sodium squarate-containing electrode.

  • Counter Electrode: An oversized activated carbon electrode or a sodium metal disk.[2][4]

  • Reference Electrode: Sodium metal.[4]

  • Electrolyte: 1 M Sodium Perchlorate (NaClO₄) in a 1:1 v/v mixture of Ethylene Carbonate (EC) and Propylene Carbonate (PC) or 1 M Sodium Hexafluorophosphate (NaPF₆) in EC:PC.[2][4]

  • Separator: Glass fiber separator.

  • Cell Hardware: Swagelok-type cell components or CR2032 coin cell parts (casings, spacers, springs).

Assembly Procedure (in an Argon-filled glovebox):

  • Place the working electrode at the bottom of the cell casing.

  • Moisten a glass fiber separator with a few drops of the electrolyte and place it on top of the working electrode.

  • Position the sodium metal reference electrode adjacent to the working and counter electrodes, ensuring it is also wetted by the electrolyte.

  • Place the counter electrode (sodium metal or activated carbon) on top of the separator.

  • Add any necessary spacers and the spring.

  • Carefully seal or crimp the cell to ensure it is airtight.

Diagrams of Experimental Workflows

experimental_workflow cluster_synthesis Synthesis of Na₂C₄O₄ cluster_electrode Electrode Preparation cluster_assembly Cell Assembly S1 Dissolve Squaric Acid S3 Mix Solutions S1->S3 S2 Dissolve Na₂CO₃ S2->S3 S4 Rotary Evaporation S3->S4 S5 Vacuum Drying S4->S5 E1 Mix Dry Powders (AC, Na₂C₄O₄, Carbon) S5->E1 Na₂C₄O₄ Powder E3 Form Homogeneous Slurry E1->E3 E2 Prepare Binder Solution (PVdF in NMP) E2->E3 E4 Cast on Al Foil E3->E4 E5 Dry and Punch Electrodes E4->E5 A1 Prepare Electrodes (WE, CE, RE) E5->A1 Working Electrode A2 Add Separator & Electrolyte A1->A2 A3 Assemble in Cell Hardware A2->A3 A4 Seal/Crimp Cell A3->A4

Caption: Workflow for sodium squarate synthesis and electrochemical cell preparation.

testing_protocol start Assembled Cell cv Cyclic Voltammetry (CV) Determine Redox Potentials start->cv gc Galvanostatic Cycling (GC) Evaluate Capacity & Stability cv->gc eis Electrochemical Impedance Spectroscopy (EIS) Investigate Kinetics gc->eis end Data Analysis eis->end

Caption: Logical workflow for electrochemical testing protocols.

Electrochemical Characterization Protocols

Cyclic Voltammetry (CV)

Objective: To identify the oxidation and reduction potentials of sodium squarate and other electrode components.

Protocol:

  • Connect the assembled cell to a potentiostat.

  • Set the potential window, for instance, between 2.0 V and 4.2 V vs. Na⁺/Na.[2][4]

  • Apply a slow scan rate, typically 0.1 mV s⁻¹, to allow for the diffusion of ions.[2][4]

  • Run the experiment for several cycles to observe the evolution of the electrochemical behavior. The oxidation of sodium squarate is expected to be largely irreversible, with a prominent peak in the first cycle between 3.6 V and 4.15 V vs. Na⁺/Na.[2][4]

Galvanostatic Cycling (GC)

Objective: To measure the specific capacity, coulombic efficiency, and cycling stability of the electrode.

Protocol:

  • Connect the cell to a battery cycler.

  • Set the charge/discharge current based on a C-rate. The C-rate is calculated relative to the theoretical capacity of sodium squarate (C = 339 mAh g⁻¹).[2][4] A typical rate for initial testing is C/10.[2][4]

  • Define the voltage cut-off limits, consistent with the CV experiment (e.g., 2.0 V to 4.2 V).[4]

  • Cycle the cell for a desired number of cycles (e.g., 50-100 cycles) to evaluate capacity retention. The first charge will show a long plateau corresponding to the irreversible oxidation of sodium squarate.[2]

Electrochemical Impedance Spectroscopy (EIS)

Objective: To analyze the impedance characteristics of the cell, including charge transfer resistance and SEI formation.

Protocol:

  • Connect the cell to a potentiostat with an impedance analysis module.

  • Set the cell to a specific state of charge (SOC) or open-circuit voltage (OCV).

  • Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

  • Record and analyze the resulting Nyquist plot to model the cell's internal resistances. EIS can be performed at different cycle numbers to monitor changes in the electrode and electrolyte interfaces.[5][6]

Data Presentation

The following table summarizes typical experimental parameters and expected results for the electrochemical testing of sodium squarate as a sacrificial salt.

ParameterValue / ConditionSource
Electrode Composition
Active Material (Primary)Activated Carbon[4]
Sacrificial SaltSodium Squarate (Na₂C₄O₄)[2][4]
Conductive AdditiveSuper P C65 / C-NERGY™ SUPER C45[4]
BinderPVdF[4]
Weight Ratio (AC:Na₂C₄O₄:C:PVdF)60:30:5:5[4]
Cell Configuration
Cell TypeThree-electrode Swagelok / Coin Cell[4]
Working ElectrodeNa₂C₄O₄-containing electrode[4]
Counter ElectrodeSodium Metal / Activated Carbon[2][4]
Reference ElectrodeSodium Metal[4]
Electrolyte1 M NaClO₄ in EC:PC or 1 M NaPF₆ in EC:PC[2][4]
Cyclic Voltammetry (CV)
Scan Rate0.1 mV s⁻¹[2][4]
Potential Window2.0 - 4.2 V vs. Na⁺/Na[2][4]
1st Cycle Oxidation PeakBroad peak between 3.6 - 4.15 V vs. Na⁺/Na[2][4]
Galvanostatic Cycling (GC)
Current RateC/10 (where C = 339 mAh g⁻¹)[2][4]
Potential Window2.0 - 4.2 V vs. Na⁺/Na[4]
1st Charge Irreversible Capacity~275 mAh g⁻¹ (w.r.t. mass of Na₂C₄O₄)[2]
Subsequent CyclesCapacity mainly from primary active material[2]

References

Application of Squarate Derivatives in Drug Design and Discovery: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of squarate derivatives in modern drug design and discovery. It includes detailed application notes, experimental protocols, and quantitative data to guide researchers in leveraging the unique properties of the squarate scaffold.

Introduction to Squarate Derivatives in Medicinal Chemistry

Squaric acid (3,4-dihydroxy-3-cyclobutene-1,2-dione) and its derivatives have emerged as versatile building blocks in pharmaceutical synthesis.[1] Their rigid, planar structure, and capacity for strong hydrogen bonding make them valuable as bioisosteric replacements for common functional groups and as scaffolds for constructing novel therapeutic agents.[1][2] The cyclobutenedione core can be readily functionalized to produce a variety of derivatives, including squaramides, squarate esters, and monoamides, each with distinct physicochemical and biological properties.[3] These derivatives have shown promise in a wide range of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[4][5]

Key Applications of Squarate Derivatives

Bioisosteric Replacement

Squaramides, a prominent class of squarate derivatives, are effective bioisosteres for several functional groups, such as ureas, thioureas, guanidines, and cyanoguanidines.[2] This is attributed to their similar hydrogen bonding capabilities and their ability to confer defined conformations to drug ligands.[2] The squarate moiety itself can also serve as a non-classical isostere for carboxylate and phosphate groups.[3][5]

Scaffolds for Targeted Therapies

The rigid nature of the squarate ring makes it an excellent scaffold for the design of inhibitors targeting specific biological macromolecules. By orienting substituents in well-defined spatial arrangements, squarate-based compounds can achieve high affinity and selectivity for their targets. A notable application is in the development of kinase inhibitors, where the squaramide moiety can mimic key interactions in the ATP-binding pocket.[5]

Linkers in Antibody-Drug Conjugates (ADCs)

The reactivity of squarate esters with amines allows for their use as linkers in the construction of ADCs. These linkers can covalently attach a cytotoxic payload to a monoclonal antibody, creating a targeted therapeutic that delivers the drug specifically to cancer cells. The stability and cleavage characteristics of the squarate-based linker are critical for the efficacy and safety of the ADC.[6]

Quantitative Data on the Biological Activity of Squarate Derivatives

The following tables summarize the biological activity of representative squarate derivatives across various therapeutic targets.

Table 1: Anticancer Activity of Squaramide-Tethered Bisbenzimidazoles

CompoundTarget Cell LineIC50 (µM)
1 A549 (Lung Carcinoma)15.3
1 HeLa (Cervical Cancer)12.8
1 HepG2 (Hepatocellular Carcinoma)18.2
1 MCF-7 (Breast Cancer)10.5
13 A549 (Lung Carcinoma)8.9
13 HeLa (Cervical Cancer)7.5
13 HepG2 (Hepatocellular Carcinoma)10.2
13 MCF-7 (Breast Cancer)6.8

Data extracted from a study on the cytotoxicity of squaramido-tethered bisbenzimidazoles, which act as anion transporters and induce apoptosis in cancer cells.[3]

Table 2: Anti-Chagasic Activity of N,N'-Squaramides

CompoundTargetIC50 (µM)Cytotoxicity (Vero cells) IC50 (µM)
2 T. cruzi (extracellular)2.5147.8
3 T. cruzi (extracellular)3.1260.2
14 T. cruzi (extracellular)1.8300.7
17 T. cruzi (extracellular)1.2453.1
Benznidazole (control) T. cruzi (extracellular)4.313.6

These squaramide derivatives demonstrated greater activity against Trypanosoma cruzi and substantially lower cytotoxicity compared to the reference drug, benznidazole.[2][4]

Table 3: Inhibition of Carbonic Anhydrases by Squaramide-Tethered Sulfonamides

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
5a 15.110.289.598.7
8 10595.675.36.57
11 >1000085629.49.15
Acetazolamide (control) 25012255.7

This table highlights the potential of squaramide linkers in designing selective inhibitors for tumor-associated carbonic anhydrase isoforms IX and XII.[7]

Experimental Protocols

General Synthesis of a Symmetrical N,N'-Disubstituted Squaramide

This protocol describes a general method for the synthesis of symmetrical squaramides from diethyl squarate.

Materials:

  • Diethyl squarate

  • Primary amine (2 equivalents)

  • Ethanol (or other suitable solvent)

  • Triethylamine (optional, as a base)

Procedure:

  • Dissolve diethyl squarate (1 equivalent) in ethanol in a round-bottom flask.

  • Add the primary amine (2 equivalents) to the solution. If the amine salt is used, add triethylamine (2 equivalents) to liberate the free amine.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product often precipitates from the reaction mixture. Collect the solid by filtration.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the pure N,N'-disubstituted squaramide.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of squarate derivatives on cancer cell lines.[8][9]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Squarate derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the squarate derivative in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).[10]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is for determining the minimum inhibitory concentration (MIC) of squarate derivatives against bacterial strains.[11][12]

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Squarate derivative stock solution (in DMSO)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Dispense 50 µL of CAMHB into each well of a 96-well plate.

  • Add 50 µL of the squarate derivative stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Prepare a bacterial inoculum suspension in CAMHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

  • Add 50 µL of the diluted bacterial suspension to each well.

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits bacterial growth. Optionally, add resazurin and incubate further to assess viability by a color change.

Visualizations

Signaling Pathway: Inhibition of the MDM2-p53 Interaction

Squarate derivatives can be designed to inhibit the interaction between MDM2 and the tumor suppressor protein p53, leading to the reactivation of p53's apoptotic functions in cancer cells.[13]

G cluster_0 Normal Cell cluster_1 Cancer Cell with Squarate Inhibitor MDM2 MDM2 p53 p53 MDM2->p53 Binds and Ubiquitinates Proteasome Proteasome p53->Proteasome Degradation Squarate_Inhibitor Squarate Derivative Inhibitor MDM2_i MDM2 Squarate_Inhibitor->MDM2_i Inhibits p53_i p53 (stabilized) Apoptosis Apoptosis p53_i->Apoptosis Induces

Caption: Inhibition of the MDM2-p53 interaction by a squarate derivative.

Experimental Workflow: Cytotoxicity MTT Assay

The following diagram illustrates the key steps in determining the IC50 value of a squarate derivative using an MTT assay.

start Start seed_cells Seed cells in 96-well plate start->seed_cells add_compound Add squarate derivative dilutions seed_cells->add_compound incubate_48h Incubate for 48-72 hours add_compound->incubate_48h add_mtt Add MTT reagent incubate_48h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h solubilize Solubilize formazan incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining cytotoxicity using the MTT assay.

Logical Relationship: Squarate Linker in an Antibody-Drug Conjugate

This diagram shows the general structure of an ADC employing a squarate-based linker.

Antibody Monoclonal Antibody Squarate_Linker Squarate-based Linker Antibody->Squarate_Linker Covalent Bond Payload Cytotoxic Payload Squarate_Linker->Payload Covalent Bond

Caption: Structure of an ADC with a squarate linker.

References

Application Notes and Protocols: Squarate Esters as Covalent Probes for Lysine Residue Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Squarate esters have emerged as a valuable class of covalent probes for the selective labeling of lysine residues in proteins. Their attenuated electrophilicity compared to more traditional amine-reactive reagents, such as N-hydroxysuccinimide (NHS) esters, affords a higher degree of selectivity for specific lysine residues, particularly those located within binding pockets or exhibiting unique microenvironments.[1][2][3][4] This property makes them particularly useful for applications in chemical biology, proteomics, and drug discovery, including target identification, validation, and the development of covalent inhibitors.[1][2][4]

These application notes provide an overview of the chemistry of squarate esters, their advantages in lysine labeling, and detailed protocols for their use in protein modification and subsequent analysis by mass spectrometry.

Reaction Chemistry and Selectivity

Squarate esters react with the primary amine of lysine residues via a sequential conjugate addition-elimination mechanism.[2][3][4] The reaction proceeds under mild conditions and demonstrates a notable preference for amine nucleophiles over other residues like cysteine (thiol) and serine (hydroxyl).[2]

A key feature of squarate chemistry is the modulation of reactivity upon the first amine addition. The resulting squaramide ester is significantly less electrophilic than the starting squarate ester, which allows for a high degree of control and can enable stepwise, asymmetric modification.[2][3] This attenuated reactivity is a primary contributor to the enhanced selectivity of squarate probes. While highly reactive probes like NHS esters may label numerous surface-exposed lysines indiscriminately, the milder nature of squarates favors modification of lysines with enhanced nucleophilicity or those where the probe can achieve a high effective concentration through non-covalent interactions within a binding site.[2][3]

Quantitative Data Summary

The following tables summarize the kinetic data for the reaction of squarate esters with amines, providing a comparison with a standard NHS ester.

Table 1: Second-Order Rate Constants for the Reaction of Electrophiles with Benzylamine

ElectrophileRate Constant (k, M⁻¹s⁻¹)Reference
Dibutyl Squarate (first addition)6.3 x 10⁻²[1]
Squaramide Ester (second addition)5.6 x 10⁻⁴[1]
N-hydroxysuccinimidyl ester~10² - 10³[2][3]

Table 2: Comparison of Squarate Ester and NHS Ester Reactivity

FeatureSquarate EstersNHS EstersReference
Reactivity Moderate, orders of magnitude slower than NHS estersHigh[1][2][3]
Selectivity High, favors specific lysinesLow, labels most accessible amines[2][3]
Reaction pH Typically pH 7.5-8.5Typically pH 8.0-9.0[5]
Stability in Aqueous Solution Generally stable, hydrolysis can occur at higher pHProne to hydrolysis

Experimental Protocols

Protocol 1: General Procedure for Labeling a Purified Protein with a Squarate Ester Probe

This protocol provides a general guideline for the covalent labeling of a purified protein with a squarate ester probe. Optimal conditions, such as incubation time and probe concentration, may need to be determined empirically for each specific protein and probe.

Materials:

  • Purified protein of interest (in a buffer free of primary amines, e.g., PBS or HEPES)

  • Squarate ester probe (dissolved in a compatible organic solvent like DMSO or DMF)

  • Reaction Buffer: 50 mM HEPES or PBS, pH 8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Desalting column (e.g., PD-10) or centrifugal filter unit for buffer exchange

Procedure:

  • Protein Preparation: Prepare the purified protein at a concentration of 1-5 mg/mL in the Reaction Buffer. Ensure the buffer is free of any primary amine-containing substances (e.g., Tris, glycine, ammonium salts) as they will compete with the protein for reaction with the squarate ester.

  • Probe Preparation: Prepare a stock solution of the squarate ester probe (e.g., 10-100 mM) in anhydrous DMSO or DMF.

  • Labeling Reaction: a. Add the squarate ester probe stock solution to the protein solution to achieve the desired final probe concentration. A typical starting point is a 10- to 50-fold molar excess of the probe over the protein. b. Gently mix the reaction and incubate at room temperature or 37°C for 2-24 hours. The optimal incubation time will depend on the reactivity of the specific squarate ester and the target protein.

  • Quenching the Reaction: To stop the labeling reaction, add the Quenching Solution to a final concentration of 50-100 mM. Incubate for 30-60 minutes at room temperature.

  • Removal of Excess Probe: Remove the unreacted probe and quenching reagent by buffer exchange using a desalting column or a centrifugal filter unit appropriate for the molecular weight of the protein. Elute or resuspend the labeled protein in a suitable buffer (e.g., PBS) for downstream applications.

  • Confirmation of Labeling: The extent of labeling can be assessed by mass spectrometry (see Protocol 2).

Protocol 2: Mass Spectrometry Analysis of Squarate-Labeled Proteins

This protocol outlines the steps for identifying the site(s) of covalent modification on a protein by a squarate ester probe using a bottom-up proteomics approach.

Materials:

  • Labeled and purified protein from Protocol 1

  • Denaturing Buffer: 8 M urea in 100 mM Tris-HCl, pH 8.5

  • Reducing Agent: 10 mM Dithiothreitol (DTT)

  • Alkylating Agent: 55 mM Iodoacetamide (IAA)

  • Proteolytic Enzyme: Trypsin (mass spectrometry grade)

  • Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0

  • Quenching Solution for Digestion: 5% Formic Acid

  • C18 desalting spin columns

  • Mass spectrometer (e.g., Orbitrap or Q-TOF)

Procedure:

  • Protein Denaturation, Reduction, and Alkylation: a. Resuspend the labeled protein in Denaturing Buffer. b. Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C to reduce disulfide bonds. c. Cool the sample to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark for 20 minutes at room temperature to alkylate cysteine residues. d. Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.

  • Proteolytic Digestion: a. Dilute the sample at least 4-fold with Digestion Buffer to reduce the urea concentration to below 2 M. b. Add trypsin at a 1:50 to 1:100 (w/w) enzyme-to-protein ratio. c. Incubate overnight at 37°C.

  • Sample Cleanup: a. Quench the digestion by adding formic acid to a final concentration of 1-5%. b. Desalt the peptide mixture using a C18 spin column according to the manufacturer's instructions. c. Dry the desalted peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis: a. Reconstitute the dried peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water). b. Analyze the peptide mixture by LC-MS/MS using a standard data-dependent acquisition method.

  • Data Analysis: a. Search the raw mass spectrometry data against a protein database containing the sequence of the target protein using a suitable search engine (e.g., MaxQuant, Proteome Discoverer, Mascot). b. In the search parameters, define a variable modification on lysine corresponding to the mass of the squarate probe adducted to the lysine residue (minus the leaving group). The exact mass will depend on the specific squarate ester used. c. Manually inspect the tandem mass spectra of identified modified peptides to confirm the site of modification. Look for the presence of fragment ions (b- and y-ions) that pinpoint the modification to a specific lysine residue.

Visualizations

Reaction_Mechanism Squarate Squarate Ester R'-O-C(=O)-C=C-C(=O)-O-R' Intermediate Tetrahedral Intermediate Squarate->Intermediate Lysine Protein-Lysine P-Lys-NH2 Lysine->Intermediate Nucleophilic Attack Product Squaramide Ester Adduct P-Lys-NH-C(=O)-C=C-C(=O)-O-R' Intermediate->Product Elimination LeavingGroup Leaving Group R'-OH Intermediate->LeavingGroup

Caption: Reaction mechanism of a squarate ester with a lysine residue.

Experimental_Workflow Protein Purified Protein Labeling Covalent Labeling Reaction Protein->Labeling Probe Squarate Ester Probe Probe->Labeling Quenching Quench Reaction Labeling->Quenching Purification Remove Excess Probe Quenching->Purification LabeledProtein Labeled Protein Purification->LabeledProtein Digestion Proteolytic Digestion LabeledProtein->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Data Analysis & Site Identification LCMS->DataAnalysis

References

Application Notes & Protocols: Protein Modification with Squarate-Based Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the principles and methodologies for the chemical modification of proteins using squarate-based reagents. Squarate chemistry offers a robust and selective method for conjugating molecules to proteins, primarily targeting the primary amine groups of lysine residues.

Introduction to Squarate-Mediated Bioconjugation

Squaric acid derivatives, particularly squarate diesters (e.g., dimethyl or diethyl squarate), are versatile reagents for bioconjugation.[1] The reaction proceeds via a two-step sequential addition-elimination mechanism with amine nucleophiles.[2][3][4][5] This method is highly selective for amines, showing minimal reactivity with other nucleophilic groups like hydroxyls and thiols under typical conditions.[1]

A key feature of this chemistry is the difference in reactivity between the two steps. The first reaction of a squarate diester with an amine is relatively fast, yielding a stable squarate monoamide ester intermediate.[6][7] This intermediate is significantly less reactive than the parent diester, which allows for controlled, sequential conjugation of two different amines.[1][6][7] This property is highly advantageous for creating well-defined bioconjugates, such as antibody-drug conjugates (ADCs) or functionalized proteins.[8][9][10][11] Compared to commonly used N-hydroxysuccinimide (NHS) esters, squarates exhibit greater resistance to hydrolysis and a slower reaction rate, which can lead to higher selectivity for more reactive lysine residues.[4][5][12]

Reaction Workflow and Mechanism

The general workflow involves two main stages. First, the molecule to be conjugated (e.g., a drug, linker, or probe with a primary amine) reacts with a squarate diester to form the activated squarate monoamide ester. Second, this intermediate is purified and then reacted with the target protein. The squarate moiety then forms a stable squaramide diamide bond with an amine group on the protein, typically the ε-amino group of a lysine residue.

G cluster_0 Step 1: Activation of Ligand cluster_1 Step 2: Protein Conjugation Ligand Amine-containing Ligand (R1-NH2) Squarate Squarate Diester Ligand->Squarate pH ~7.0 Room Temp ActivatedLigand Activated Ligand (Squarate Monoamide Ester) Squarate->ActivatedLigand Protein Target Protein (with Lysine, R2-NH2) ActivatedLigand->Protein pH ~9.0 Room Temp Conjugate Protein-Ligand Conjugate Protein->Conjugate Purification Purification & Analysis (e.g., MS) Conjugate->Purification

Caption: General workflow for two-step protein conjugation using squarate reagents.

Quantitative Data Summary

The efficiency and conditions for squarate-mediated conjugations can vary based on the specific reagents and substrates used. The following tables summarize typical reaction parameters and comparative kinetic data.

Table 1: Typical Reaction Conditions for Two-Step Squarate Conjugation

Parameter Step 1 (Activation) Step 2 (Conjugation) Reference
pH 7.0 - 8.0 9.0 [2][6]
Temperature 20-25°C (Room Temp) 20-25°C (Room Temp) [6]
Duration 0.5 - 24 hours 2 - 20 hours [2][6]
Solvent/Buffer Phosphate Buffer, Ethanol Borate Buffer, Phosphate Buffer [2][6]

| Reagent Ratio | 2:1 (Squarate:Amine) | 15:1 (Activated Ligand:Protein) |[2] |

Table 2: Comparative Kinetics of Amine-Reactive Electrophiles

Electrophile Relative Reaction Rate Key Characteristics Reference
N-Hydroxy Succinimidyl (NHS) Ester ~10,000x High reactivity, but prone to hydrolysis and promiscuous labeling. [4][5]

| Squarate Diester / Monoamide | 1x | Slower reaction rate, higher selectivity, greater hydrolytic stability. |[4][5] |

Experimental Protocols

Protocol 1: General Two-Step Protein Conjugation

This protocol describes the conjugation of an amine-containing small molecule to a protein, such as bovine serum albumin (BSA), using dimethyl squarate.

Materials and Reagents:

  • Target Protein (e.g., BSA)

  • Amine-containing molecule (Ligand)

  • Dimethyl Squarate (DMS) or Diethyl Squarate (DES)[13][14][15]

  • Phosphate Buffer (0.5 M, pH 7.0)

  • Borate Buffer (0.1 M, pH 9.0)

  • Reaction Vessels (e.g., microcentrifuge tubes)

  • Stirring/Shaking equipment

  • Purification system (e.g., size-exclusion chromatography or dialysis)

  • Analytical instrument (e.g., MALDI-TOF or SELDI-TOF Mass Spectrometer)[16][17]

Procedure:

Step A: Activation of the Ligand

  • Dissolve the amine-containing ligand in 0.5 M phosphate buffer (pH 7.0).

  • Add a 2-fold molar excess of dimethyl squarate to the ligand solution.[2]

  • Allow the reaction to proceed at room temperature for 24 hours with gentle stirring. This extended time helps ensure the complete conversion of the ligand and the hydrolysis of excess, highly reactive dimethyl squarate.[2]

  • The resulting solution contains the activated squarate monoamide ester of the ligand. This can be used directly in the next step or purified if desired.

Step B: Conjugation to the Target Protein

  • Prepare a solution of the target protein (e.g., 1-10 mg/mL) in a suitable buffer.[18] Exchange the buffer to 0.1 M Borate Buffer, pH 9.0.

  • Add the activated ligand solution from Step A to the protein solution. A molar ratio of 15:1 (activated ligand:protein) is a good starting point.[2]

  • Ensure the final pH of the reaction mixture is adjusted to 9.0.[2]

  • Incubate the reaction at room temperature for 4-20 hours with gentle agitation.[2]

  • Stop the reaction by removing the excess unreacted ligand. This is typically achieved by dialysis against a suitable buffer (e.g., PBS) or by using size-exclusion chromatography.

Step C: Analysis and Characterization

  • Determine the degree of labeling (DOL), which is the average number of ligand molecules conjugated per protein.

  • Use MALDI-TOF or SELDI-TOF mass spectrometry to analyze the molecular weight shift between the unmodified and modified protein.[16][17] The increase in mass corresponds to the number of conjugated ligands.

Protocol 2: One-Pot Protein Conjugation

A one-pot method can be employed, which simplifies the workflow by eliminating the need for intermediate purification.[2]

Procedure:

  • Dissolve the amine-containing ligand in 0.5 M phosphate buffer (pH 7.0).

  • Add a 2-fold molar excess of dimethyl squarate and react for 24 hours at room temperature. This step is critical to allow any unreacted squarate diester to hydrolyze completely.[2]

  • To the same reaction vessel, add a solution of the target protein.

  • Immediately adjust the pH of the mixture to 9.0 by adding a suitable base (e.g., concentrated KOH or NaOH).[2]

  • Incubate for an additional 4-20 hours at room temperature.

  • Purify and analyze the conjugate as described in Protocol 1 (Steps B and C).

G cluster_prep Preparation cluster_reaction Reaction Steps cluster_analysis Purification & Analysis A Prepare Ligand in pH 7.0 Buffer D Step 1: Mix Ligand and Squarate (Molar Excess) A->D B Prepare Protein in pH 9.0 Buffer F Step 2: Add Activated Ligand to Protein Solution B->F C Prepare Squarate Reagent C->D E Incubate at RT (0.5 - 24h) D->E Activation E->F Conjugation G Incubate at RT (4 - 20h) F->G H Purify Conjugate (Dialysis / SEC) G->H I Characterize by MS (Determine DOL) H->I

Caption: Detailed experimental protocol for a two-step protein modification.

Factors Influencing Conjugation Efficiency
  • pH Control: Maintaining the correct pH is critical. The first step proceeds efficiently at a neutral pH (~7.0), while the second step, involving the less reactive monoamide ester and the protein's lysine residues, requires a basic pH (~9.0) to ensure sufficient deprotonation of the lysine ε-amino groups (pKa ~10.5).[2][6][18]

  • Reagent Concentration: The molar ratio of the squarate reagent to the ligand and the activated ligand to the protein should be optimized to achieve the desired degree of labeling while minimizing protein aggregation or modification of undesired sites.[18]

  • Reaction Time: Incubation times may need to be adjusted depending on the reactivity of the specific amine and protein. Monitoring the reaction progress can help determine the optimal duration.[19]

  • Hydrolytic Stability: While more stable than NHS esters, squarate reagents can still hydrolyze in aqueous buffers.[12] Using fresh reagent solutions and performing the "one-pot" initial step for an extended period can mitigate the effects of hydrolysis.[2]

Applications in Research and Drug Development
  • Antibody-Drug Conjugates (ADCs): Squarate linkers can be used to attach cytotoxic payloads to antibodies, offering a stable linkage that is crucial for the ADC's therapeutic window.[8][20]

  • Peptide Stapling: Bifunctional squarate esters can be used to cross-link amine-containing side chains within a peptide, enhancing its helical structure and stability.[1]

  • Polymer Conjugation: Squarate chemistry is used to attach polymers like PEG (PEGylation) to proteins, which can improve their pharmacokinetic properties.[21]

  • Glycoconjugate Synthesis: It is a widely used method for conjugating amine-functionalized carbohydrates to carrier proteins to create vaccines and immunological tools.[16][17]

  • Molecular Probes: The selectivity of squarates allows for their use in creating covalent probes to label specific lysine residues in or near protein binding sites.[3][22]

References

Application Notes and Protocols: Synthesis and Use of Squaraine Dyes from Sodium Squarate Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of squaraine dyes, with a focus on methodologies starting from squaric acid, the precursor to sodium squarate, and their subsequent application in cellular imaging and photodynamic therapy (PDT). While direct synthesis from sodium squarate is not widely documented, the protocols outlined below are based on the well-established reactions of squaric acid and its derivatives, which are readily adaptable.

I. Synthesis of Squaraine Dyes

Squaraine dyes are synthesized through the condensation of squaric acid or its derivatives with electron-rich aromatic or heteroaromatic compounds. The synthesis can be tailored to produce either symmetrical or unsymmetrical dyes.

A. Synthesis of Symmetrical Squaraine Dyes

Symmetrical squaraine dyes are typically synthesized in a one-pot reaction by condensing one equivalent of squaric acid with two equivalents of an electron-rich nucleophile.

Experimental Protocol:

  • Reactants:

    • Squaric acid (1 equivalent)

    • Electron-rich aromatic/heteroaromatic compound (e.g., N,N-dimethylaniline, indole derivative) (2 equivalents)

    • Solvent: A 1:1 mixture of n-butanol and toluene is commonly used to facilitate the azeotropic removal of water.

    • Base catalyst (optional): Triethylamine (TEA) or quinoline can be added to facilitate the reaction.[1]

  • Procedure: a. To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add squaric acid, the electron-rich compound, and the butanol/toluene solvent mixture. b. Add the base catalyst, if used. c. Heat the reaction mixture to reflux and continue for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC). The formation of the intensely colored squaraine dye is a visual indicator of the reaction's progress. d. Once the reaction is complete, cool the mixture to room temperature. e. Remove the solvent under reduced pressure. f. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure symmetrical squaraine dye.

Typical yields for symmetrical squaraine dyes are around 60%. [1][2]

B. Synthesis of Unsymmetrical Squaraine Dyes

The synthesis of unsymmetrical squaraine dyes is a multi-step process that allows for the introduction of two different aromatic or heteroaromatic moieties.

Experimental Protocol:

  • Step 1: Formation of the Semisquaraine Intermediate a. React squaric acid with one equivalent of the first electron-rich nucleophile in a suitable solvent. To control the reactivity and favor the formation of the monosubstituted intermediate, derivatives of squaric acid like dialkyl squarates (e.g., dibutyl squarate) are often used.[3] b. The reaction is typically carried out at a controlled temperature to prevent the formation of the symmetrical dye.

  • Step 2: Reaction with the Second Nucleophile a. Isolate the semisquaraine intermediate. b. In a separate reaction, condense the isolated semisquaraine with one equivalent of the second, different electron-rich nucleophile. c. The reaction conditions (solvent, temperature, and use of a catalyst) are similar to those for the synthesis of symmetrical dyes.

  • Purification: a. Purify the final unsymmetrical squaraine dye using column chromatography.

Yields for unsymmetrical squaraine dyes are generally lower than for symmetrical dyes due to the multi-step nature of the synthesis, typically ranging from 20% to 49%. [2]

II. Quantitative Data on Synthesized Squaraine Dyes

The photophysical properties of squaraine dyes are highly dependent on their molecular structure. The following table summarizes key quantitative data for a selection of squaraine dyes.

Dye Structure/Nameλabs (nm)λem (nm)Molar Extinction Coefficient (ε, M-1cm-1)Quantum Yield (Φ)SolventReference
Aniline-based squaraine632656> 100,000-Chloroform[4]
Halogenated aniline squaraine635-> 100,000-Chloroform[4]
Indolenine-based squaraine~630~650~250,0000.65Dichloromethane[5]
Dicyanomethylene squaraine680-700700-724> 100,0000.08 - 0.19Various organic[6]
Benzothiazole-based squaraine665-700-High--[4]

III. Application Notes and Protocols

A. Live Cell Imaging

Squaraine dyes, with their intense fluorescence in the near-infrared (NIR) region, are excellent probes for live-cell imaging, as NIR light minimizes cellular autofluorescence and allows for deeper tissue penetration.

Protocol for Staining and Imaging Live Cells:

  • Cell Culture: a. Plate cells (e.g., HeLa, HT-29) on glass-bottom dishes or chamber slides suitable for microscopy and culture overnight in a humidified incubator at 37°C with 5% CO2.

  • Preparation of Staining Solution: a. Prepare a stock solution of the squaraine dye (e.g., 1 mM) in dimethyl sulfoxide (DMSO). b. On the day of the experiment, dilute the stock solution in a serum-free cell culture medium to the desired final concentration (typically 1-10 µM).

  • Cell Staining: a. Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). b. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C. The optimal staining time may vary depending on the cell type and the specific squaraine dye.

  • Washing: a. After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or a complete cell culture medium to remove any unbound dye.

  • Imaging: a. Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells. b. Image the stained cells using a fluorescence microscope (e.g., confocal or two-photon microscope) equipped with appropriate filters for the specific squaraine dye's excitation and emission wavelengths.

dot

Live_Cell_Imaging_Workflow A Plate Cells C Incubate Cells with Dye A->C Culture overnight B Prepare Staining Solution B->C Add to cells D Wash Cells C->D After incubation E Image with Fluorescence Microscope D->E After washing

Caption: Workflow for live-cell imaging with squaraine dyes.

B. In Vitro Photodynamic Therapy (PDT)

The ability of squaraine dyes to generate reactive oxygen species (ROS) upon light irradiation makes them promising photosensitizers for PDT.

Protocol for In Vitro PDT Efficacy Assessment:

  • Cell Culture: a. Seed cancer cells (e.g., HT-29, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Incubation with Squaraine Dye: a. Treat the cells with varying concentrations of the squaraine dye (e.g., 2-20 µM) in a complete culture medium. b. Incubate for a specific period (e.g., 4 hours) to allow for cellular uptake of the dye.[7]

  • Irradiation: a. After incubation, wash the cells with PBS to remove the extracellular dye. b. Add fresh medium and irradiate the cells with a light source at the absorption maximum of the squaraine dye (e.g., 671 nm laser at 200 mW/cm² for 5 minutes).[7] Include a dark control group (cells treated with the dye but not irradiated) and a light-only control group (cells irradiated without the dye).

  • Assessment of Cytotoxicity (Post-Irradiation): a. Incubate the cells for an additional period (e.g., 3-24 hours) post-irradiation. b. Assess cell viability using a standard assay such as the MTT assay or by co-staining with Calcein-AM (for live cells) and Propidium Iodide (PI) (for dead cells) followed by fluorescence microscopy.[7]

  • Detection of Intracellular ROS Generation: a. To confirm the mechanism of phototoxicity, intracellular ROS can be detected using a probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). b. After incubation with the squaraine dye, wash the cells and then incubate with DCFH-DA (e.g., 100 µM for 30 minutes).[7] c. Irradiate the cells as described above. d. Measure the fluorescence of the oxidized product (DCF) using a fluorescence microscope or a plate reader. An increase in green fluorescence indicates ROS production.

dot

PDT_Protocol_and_Signaling cluster_protocol Experimental Protocol cluster_pathway Signaling Pathway A Incubate Cells with Squaraine Dye B Irradiate with Light (e.g., 671 nm) A->B Wash cells C Assess Cell Viability (e.g., MTT, Calcein/PI) B->C Incubate post-irradiation D Squaraine Dye (Ground State) E Excited Squaraine Dye D->E Light Activation F Reactive Oxygen Species (ROS) E->F Energy Transfer to O2 G Cell Death (Apoptosis/Necrosis) F->G Oxidative Stress

Caption: Protocol and signaling pathway for in vitro PDT using squaraine dyes.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Sodium Squarate by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude sodium squarate via recrystallization.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. - Too much solvent was used: The solution is not saturated or has become supersaturated.- Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Add a seed crystal of pure sodium squarate. - Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1]
An oil forms instead of crystals ("oiling out"). - The solute is coming out of solution above its melting point. - High concentration of impurities. - Re-dissolve and dilute: Heat the solution to redissolve the oil, add a small amount of additional hot solvent, and then cool slowly.[1][2] - Slower cooling: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath.[1]
Low yield of purified crystals. - Too much solvent was used, leaving a significant amount of product in the mother liquor. - Premature crystallization during hot filtration. - Incomplete transfer of crystals. - Check the mother liquor: Evaporate a small amount of the filtrate; if a significant residue remains, concentrate the mother liquor and cool to recover more product. - Minimize heat loss during filtration: Use a pre-heated funnel and flask for hot filtration. If crystals form in the funnel, they can be redissolved with a minimal amount of hot solvent.[2]
The purified crystals are colored. - Presence of colored impurities in the crude material. - Use decolorizing carbon: After dissolving the crude sodium squarate in hot water, add a small amount of activated charcoal, boil for a few minutes, and then perform a hot gravity filtration to remove the charcoal and adsorbed impurities before cooling.[3]
Crystals form too quickly. - The solution is too concentrated or cooled too rapidly. - Redissolve and add more solvent: Heat the solution to redissolve the crystals, add a small amount of extra hot solvent, and allow it to cool more slowly. This will lead to the formation of larger, purer crystals.[4]

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the recrystallization of sodium squarate?

A1: The purification of sodium squarate by recrystallization is based on the principle that the solubility of most solids in a solvent increases with temperature.[3] Crude sodium squarate is dissolved in a minimum amount of hot solvent (typically water) to form a saturated solution. As the solution cools, the solubility of sodium squarate decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent.[5]

Q2: What is the best solvent for recrystallizing sodium squarate?

A2: Water is the most commonly used and effective solvent for the recrystallization of sodium squarate.[6] It is chosen because sodium squarate has a high solubility in hot water and a significantly lower solubility in cold water, which is the ideal characteristic for a recrystallization solvent.[7]

Q3: How can I determine the purity of my recrystallized sodium squarate?

A3: The purity of the recrystallized product can be assessed by measuring its melting point.[8] A pure crystalline solid will have a sharp melting point range, whereas an impure sample will melt over a broader and lower temperature range.[8] Further analysis can be conducted using techniques such as spectroscopy (e.g., NMR, IR) to confirm the chemical identity and purity.

Q4: What are the typical yield and purity I can expect from the recrystallization of sodium squarate?

A4: The expected yield and purity can vary depending on the initial purity of the crude material and the care taken during the procedure. Generally, a well-executed recrystallization of sodium squarate can be expected to yield a product with high purity, often in the range of 98-99%. The recovery of the purified crystals, or yield, is typically in the range of 75-85%.

Q5: What should I do if I add too much solvent?

A5: If too much solvent is added, the solution will not be saturated upon cooling, and crystallization will not occur or will be very poor.[1][9] To remedy this, you can gently heat the solution to boil off the excess solvent until the solution becomes saturated.[1] Be cautious not to evaporate too much solvent.

Experimental Protocol: Recrystallization of Crude Sodium Squarate

This protocol outlines the steps for the purification of crude sodium squarate using water as the solvent.

  • Dissolution: Place the crude sodium squarate in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture on a hot plate with stirring. Continue to add small portions of hot deionized water until the sodium squarate is completely dissolved. Avoid adding a large excess of water to ensure the solution is saturated.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (about 1-2% of the solute mass) to the flask. Reheat the solution to boiling for a few minutes while stirring.

  • Hot Gravity Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Use a pre-heated funnel and receiving flask to prevent premature crystallization. Pour the hot solution through a fluted filter paper to remove the charcoal and any other insoluble materials.

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold deionized water to remove any remaining soluble impurities from the crystal surfaces.

  • Drying: Allow the crystals to dry completely by continuing to draw air through the funnel. The final product can then be transferred to a watch glass for further air drying.

Quantitative Data

ParameterValueNotes
Typical Purity 98-99%Purity is dependent on the initial crude material and recrystallization technique.
Typical Yield 75-85%Yield can be optimized by minimizing the amount of hot solvent used and ensuring complete crystallization.
Solubility in Water Temperature DependentSpecific solubility data for sodium squarate in water at various temperatures is not readily available in the cited literature. It is recommended to determine the solubility curve experimentally for precise calculations. Generally, solubility increases significantly with an increase in temperature.

Visualizations

Experimental_Workflow Experimental Workflow for Sodium Squarate Recrystallization A 1. Dissolve Crude Sodium Squarate in Minimum Hot Water B 2. Decolorize with Activated Charcoal (Optional) A->B C 3. Hot Gravity Filtration B->C D 4. Cool Filtrate Slowly to Form Crystals C->D E 5. Isolate Crystals by Vacuum Filtration D->E F 6. Wash Crystals with Ice-Cold Water E->F G 7. Dry Purified Sodium Squarate Crystals F->G

Caption: A flowchart illustrating the key steps in the purification of crude sodium squarate by recrystallization.

Troubleshooting_Guide Troubleshooting Common Recrystallization Issues decision decision solution solution start Problem Encountered no_crystals No Crystals Form start->no_crystals Issue oiling_out Oiling Out Occurs start->oiling_out Issue low_yield Low Yield start->low_yield Issue too_much_solvent Evaporate Excess Solvent or Induce Crystallization no_crystals->too_much_solvent Cause: Too Much Solvent? impure_or_fast_cooling Redissolve, Add More Solvent, and Cool Slowly oiling_out->impure_or_fast_cooling Cause: Impurities/Fast Cooling? solvent_or_transfer_loss Concentrate Mother Liquor & Improve Technique low_yield->solvent_or_transfer_loss Cause: Excess Solvent/Loss?

Caption: A decision tree diagram to guide troubleshooting common problems during recrystallization.

References

Technical Support Center: Managing Squarate Ester Hydrolysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the hydrolysis of squarate esters in solution. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My squarate ester appears to be degrading in my aqueous solution. How can I confirm if hydrolysis is the cause?

A1: The primary method to confirm and monitor hydrolysis is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • HPLC: Monitor the disappearance of the peak corresponding to your squarate ester and the appearance of new peaks corresponding to the squaramic acid hydrolysis product over time.

  • UV-Vis Spectroscopy: In aqueous solutions, squaramic esters show a strong UV absorption band. As hydrolysis proceeds to the corresponding squaramic acid, you will observe changes in the UV spectra.[1] For example, a study monitoring the hydrolysis of a squaramate ester at pH 10 showed a clear shift in the UV spectrum as the ester was converted to its hydrolysed squaric acid form.[1]

Q2: What are the key factors that influence the rate of squarate ester hydrolysis?

A2: The stability of squarate esters is significantly influenced by several factors:

  • pH: This is the most critical factor. Hydrolysis is generally slow in acidic to neutral conditions and accelerates significantly under alkaline (basic) conditions.[1][2][3]

  • Molecular Structure: The structure of the squarate ester itself plays a major role. Esters with neighboring functional groups, such as amines, can exhibit altered stability. These "neighboring group participation" (NGP) effects can lead to a pH-dependent hydrolysis rate.[1][4][5]

  • Solvent: The choice of solvent can impact hydrolysis rates. The extent of hydrolysis has been observed to be greater in alcohol-based solutions compared to acetone when excess water is present.[6]

  • Temperature: Like most chemical reactions, increasing the temperature will generally increase the rate of hydrolysis. Kinetic studies are often performed at a constant temperature, for example, 37°C, to simulate biological conditions.[1][4]

Q3: At what pH should I store my squarate ester solution to minimize hydrolysis?

A3: To minimize hydrolysis, you should maintain a pH below 9. Squarate esters that lack basic neighboring group participation (NGP) functionalities are generally stable up to pH 9.[1][4][5] Some studies have shown that these esters can withstand hydrolysis for over three weeks in moderately acidic media (pH 3–5).[5] However, esters with functional groups like amines can become unstable at a much lower pH, around 5, due to anchimeric assistance from the neighboring group.[1][4][5] Therefore, the optimal storage pH depends on the specific structure of your ester.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Rapid loss of starting material and appearance of a more polar product by TLC/HPLC. Alkaline Hydrolysis Buffer your solution to maintain a pH between 3 and 7. Avoid basic conditions (pH > 9) where hydrolysis is significantly accelerated.[1][5]
Inconsistent reaction rates or product profiles, especially in bioconjugation. Neighboring Group Participation (NGP) Be aware of functional groups (like amines) on your squarate ester that can catalyze intramolecular reactions.[1][4][5] Consider protecting these groups or redesigning the linker if this is problematic.
Degradation in organic solvents. Trace amounts of water. Use anhydrous solvents and consider adding molecular sieves. Molecular sieves have been shown to reduce the hydrolysis of squarate esters in solvents like acetone and alcohols, even with a large molar excess of added water.[6]
Product degradation during workup or purification. Use of basic reagents or solutions. During extraction or chromatography, use neutral or slightly acidic aqueous solutions. Avoid basic washes (e.g., sodium bicarbonate) if your ester is sensitive.

Experimental Protocols

Protocol 1: Monitoring Squarate Ester Hydrolysis by UV-Vis Spectroscopy

This protocol outlines a general method for studying the kinetics of hydrolysis.

  • Preparation of Solutions:

    • Prepare a stock solution of the squarate ester in an appropriate organic solvent (e.g., acetonitrile).

    • Prepare a series of aqueous buffers at the desired pH values (e.g., pH 5, 7, 9, 10).

  • Kinetic Measurement:

    • Set a UV-Vis spectrophotometer to a constant temperature (e.g., 37°C).[1]

    • Add a small aliquot of the squarate ester stock solution to a cuvette containing the desired buffer to achieve a final concentration suitable for UV analysis (e.g., 30 µM).[1]

    • Immediately begin recording the UV-Vis spectrum at regular time intervals.

    • Monitor the change in absorbance at the wavelength corresponding to the squarate ester or the squaramic acid product.

  • Data Analysis:

    • Plot the change in absorbance versus time.

    • Calculate the observed rate constant (k_obs) by fitting the data to an appropriate kinetic model (e.g., pseudo-first-order).[1]

Protocol 2: Minimizing Hydrolysis in Organic Solvents

This protocol is for preparing and storing squarate ester solutions in organic solvents for moisture-sensitive applications.

  • Solvent Preparation:

    • Use a high-purity, anhydrous grade organic solvent (e.g., acetone, ethanol).

    • Prior to use, add activated molecular sieves (3Å or 4Å) to the solvent to scavenge trace water. Allow the solvent to stand over the sieves for several hours.

  • Solution Preparation:

    • Weigh the squarate ester in a dry vial, preferably under an inert atmosphere (e.g., nitrogen or argon).

    • Using a dry syringe, transfer the anhydrous solvent to the vial to dissolve the ester to the desired concentration.

  • Storage:

    • Store the solution in a tightly sealed container, such as a vial with a PTFE-lined cap.

    • For long-term storage, consider keeping the solution over molecular sieves.[6] Store at a low temperature as recommended for the specific compound.

Visual Guides

The following diagrams illustrate key concepts in managing squarate ester hydrolysis.

G cluster_hydrolysis Squarate Ester Hydrolysis Pathway Squarate_Diester Squarate Diester (R-O-Sq-O-R') Monoester Monoester Intermediate (R-O-Sq-OH) Squarate_Diester->Monoester + H₂O - R'OH Squaric_Acid Squaric Acid (HO-Sq-OH) Monoester->Squaric_Acid + H₂O - ROH

Caption: Stepwise hydrolysis of a squarate diester to squaric acid.

G cluster_troubleshooting Troubleshooting Workflow for Unexpected Hydrolysis cluster_solutions Control Strategies Observation Observation: Unexpected product or low yield Hypothesis Hypothesis: Is hydrolysis occurring? Observation->Hypothesis Confirmation Confirmation: Analyze sample via HPLC or UV-Vis Hypothesis->Confirmation Yes Identify_Cause Identify Cause Confirmation->Identify_Cause Control_pH Adjust pH (Buffer to < 9) Identify_Cause->Control_pH Basic pH Control_Solvent Use Anhydrous Solvent + Molecular Sieves Identify_Cause->Control_Solvent Aqueous Organic Solvent Control_Temp Lower Temperature Identify_Cause->Control_Temp High Temp

Caption: A logical workflow for troubleshooting squarate ester hydrolysis.

G center_node Hydrolysis Rate pH High pH (Alkaline) pH->center_node Increases Temp High Temperature Temp->center_node Increases Water Water Presence Water->center_node Enables NGP Neighboring Groups (e.g., -NH₂) NGP->center_node Can Accelerate

Caption: Key factors that influence the rate of squarate ester hydrolysis.

References

Technical Support Center: Optimizing Squaramide Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for squaramide synthesis. It includes frequently asked questions for a general overview and detailed troubleshooting guides for specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for forming a squaramide?

The most common method for squaramide synthesis is the reaction of a diester of squaric acid, such as dimethyl squarate or diethyl squarate, with a primary or secondary amine. The reaction proceeds via a nucleophilic substitution mechanism, where the amine displaces the alkoxy groups of the squarate ester. The reaction can be performed sequentially with two different amines to generate unsymmetrical squaramides.[1][2]

Q2: What are the typical challenges encountered in traditional squaramide synthesis?

Traditional synthesis methods often face several drawbacks that can limit their broad applicability.[3] These challenges include:

  • Harsh Reaction Conditions: The need for high-boiling-point polar aprotic solvents like DMF or DMSO and high operating temperatures (110–120 °C).[3]

  • Long Reaction Times: Reactions can often take 24 to 48 hours to reach completion.[3]

  • Catalyst Requirement: Some substrates, particularly less reactive aromatic amines, may require a Lewis acid catalyst such as Zinc triflate (Zn(OTf)₂) to proceed efficiently.[3][4]

  • Difficult Purification: The purification of the final squaramide product can be lengthy and challenging.[3]

  • Substrate Solubility: Poor solubility of certain amine starting materials can lead to failed reactions.[3]

Q3: What are the advantages of using squaramides in drug design and organocatalysis?

Squaramides are highly valued in medicinal chemistry and organocatalysis due to their unique structural and functional properties.

  • Bioisosteres: They serve as effective bioisosteres for functional groups like ureas, thioureas, and guanidines, capable of forming strong hydrogen bonds with biological targets.[3][5]

  • Organocatalysts: The squaramide moiety is a rigid and effective double hydrogen bond donor, making it an excellent scaffold for bifunctional organocatalysts that can activate substrates through non-covalent interactions.[3][6]

  • Structural Rigidity: The planar, four-membered ring structure provides a rigid core, which is advantageous for designing molecules with specific conformational preferences.[7]

Q4: Are there more sustainable or efficient methods for squaramide synthesis?

Yes, recent research has focused on developing greener and more efficient protocols. One innovative approach involves using filter paper as a reaction platform with an eco-friendly ethanol/water solvent system. This method offers significant advantages, including high reaction yields (up to 99.5%), drastically reduced reaction times (minutes instead of hours), and the elimination of complex purification steps.[3][8][9] Another advanced technique is solid-phase synthesis, which is particularly useful for rapidly generating libraries of squaramide derivatives by simplifying the isolation of intermediates.[10]

Troubleshooting Guide

This guide addresses specific issues that may arise during squaramide synthesis, offering potential causes and recommended solutions.

Problem 1: Low or No Product Yield
Possible Cause Recommended Solution
Poor solubility of amine starting material. Change the solvent system. For paper-based synthesis, an ethanol/water mixture is effective.[3] For traditional methods, consider solvents like DMF or DMSO, but be aware of purification challenges.
Low reactivity of the amine. For less reactive amines (e.g., electron-deficient anilines), consider adding a Lewis acid catalyst like Zn(OTf)₂ to activate the squarate ester.[4] Alternatively, increasing the reaction temperature or extending the reaction time may be necessary.
Incomplete reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider the points above regarding reactivity and conditions.
Decomposition of starting material or product. High reaction temperatures can sometimes lead to decomposition. If suspected, attempt the reaction at a lower temperature for a longer duration. The paper-based method often works well at room temperature.[8]
Problem 2: Formation of Multiple Products or Impurities
Possible Cause Recommended Solution
Formation of both mono- and di-substituted squaramides. Control the stoichiometry of the reactants. Use one equivalent of the amine for monosubstitution and two or more equivalents for disubstitution. The choice of solvent can also influence the outcome.[4]
Side reactions leading to byproducts. In some cases, intramolecular cyclization can lead to byproducts. This can be influenced by the steric properties of the substituents on the amine. Modifying the amine structure (e.g., using sterically smaller groups) may minimize the formation of these byproducts.[11]
Impure starting materials. Ensure the purity of the squarate ester and the amine before starting the reaction. Purify the starting materials if necessary.
Problem 3: Difficult Purification of the Final Product
Possible Cause Recommended Solution
Use of high-boiling-point solvents (DMF, DMSO). These solvents are difficult to remove under vacuum. If possible, switch to a lower-boiling-point solvent. If not, perform an aqueous work-up and extraction to remove the solvent before column chromatography.
Product co-elutes with impurities during chromatography. Optimize the solvent system for column chromatography. Try different solvent mixtures with varying polarities. A 2D TLC can help in identifying a suitable solvent system.
Product precipitates with impurities. If the product precipitates from the reaction mixture, it may trap starting materials or byproducts. Try dissolving the crude precipitate in a suitable solvent and re-precipitating or purifying it by chromatography.
Alternative Synthesis Method. Consider using a synthesis method that simplifies purification. The paper-based synthesis often yields a product pure enough to be used without further steps.[3] Solid-phase synthesis eliminates the need for intermediate purification by washing the resin.[10]

Experimental Protocols

Protocol 1: General Synthesis of a Symmetrical Squaramide

This protocol is adapted for the synthesis of a di-substituted squaramide from dimethyl squarate.

  • Preparation: Dissolve dimethyl squarate (1.0 eq) in a suitable solvent (e.g., dichloromethane or ethanol) in a round-bottom flask under a nitrogen atmosphere.

  • Amine Addition: Add the desired primary or secondary amine (2.2 eq) to the solution. The reaction can be stirred at room temperature or heated depending on the amine's reactivity.

  • Reaction Monitoring: Monitor the reaction's progress by TLC until the starting material is consumed. For many simple amines, the product will precipitate out of the solution as it forms.[1]

  • Work-up and Purification: If the product precipitates, it can be isolated by filtration and washed with cold solvent. If the product remains in solution, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.

Protocol 2: Sustainable Paper-Based Squaramide Synthesis

This protocol describes an eco-friendly method using filter paper as a reaction platform.[3][8]

  • Platform Setup: Place a circular filter paper disc onto a 3D-printed holder or a suitable support that allows for air circulation.

  • Reagent Addition: Add a solution of dimethyl squarate (1.0 eq) in an ethanol/water mixture dropwise onto the center of the filter paper.

  • Second Reagent Addition: Subsequently, add the amine (1.1 eq for symmetrical squaramides) dropwise to the same spot. Capillary action will distribute the reagents throughout the paper.

  • Reaction: Allow the filter paper to sit at room temperature. The reaction is typically complete within minutes as the solvent evaporates, driving the reaction to completion.[8]

  • Product Isolation: Once the paper is dry, the product can be extracted (eluted) from the paper using a suitable solvent, which is then evaporated to yield the pure squaramide. Often, extensive purification is not required.[3]

Data Presentation

Table 1: Comparison of Traditional vs. Paper-Based Synthesis for Benzylamine Squaramide
ParameterTraditional Method[3]Paper-Based Method[8]
Solvent DMF / DMSOEthanol / Water
Temperature 110-120 °CRoom Temperature
Reaction Time 24-48 hours5 minutes
Purification Lengthy/Ineffective ProceduresSimplified/Often Unnecessary
Yield Variable97%
Table 2: Effect of Substituents on Yield in Paper-Based Synthesis

This table shows the yields for the reaction of dimethyl squarate with various substituted benzylamines using the paper-based protocol.[3]

Benzylamine SubstituentYield (%)
4-Trifluoromethyl97%
4-Nitro81%
4-Fluoro93%
4-Chloro88%

Visualizations

Below are diagrams illustrating key workflows and concepts in squaramide synthesis.

G cluster_workflow General Squaramide Synthesis Workflow A Starting Materials (Squarate Ester + Amine) B Reaction Setup (Solvent, Temp, Time) A->B C Reaction Monitoring (TLC / LC-MS) B->C D Work-up & Isolation C->D E Purification (Chromatography / Recrystallization) D->E F Characterization (NMR, MS, etc.) E->F G cluster_troubleshooting Troubleshooting Decision Tree for Low Yield Start Problem: Low Reaction Yield Q1 Is the amine starting material fully dissolved? Start->Q1 Sol1 Change to a more suitable solvent (e.g., DMF, EtOH/H₂O) Q1->Sol1 No Q2 Is the amine known to be unreactive? Q1->Q2 Yes Sol2 Increase temperature or add a catalyst (e.g., Zn(OTf)₂) Q2->Sol2 Yes Sol3 Monitor reaction over a longer period. Check for decomposition. Q2->Sol3 No

References

Technical Support Center: Addressing Poor Solubility of Squaric Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with squaric acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of its poor solubility in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why does squaric acid have poor solubility in many organic solvents?

A1: Squaric acid's poor solubility in many organic solvents stems from its highly polar nature and strong intermolecular hydrogen bonding.[1] The presence of two hydroxyl groups and two carbonyl groups on a compact four-membered ring allows for the formation of a dense crystalline structure held together by these strong intermolecular forces. Overcoming these forces requires solvents with a high capacity for hydrogen bonding and solvation, which is not a characteristic of many common organic solvents.

Q2: In which solvents is squaric acid known to be soluble or insoluble?

A2: Squaric acid is freely soluble in water but demonstrates poor to moderate solubility in most organic solvents.[1][2] It is reported to be insoluble in acetone and diethyl ether.[1] It exhibits moderate solubility in polar protic solvents such as methanol and ethanol.[2]

Q3: Can the solubility of squaric acid be improved by changing the temperature?

A3: Yes, the solubility of squaric acid in water is temperature-dependent. For instance, its solubility in water is approximately 2% at room temperature and increases to about 7% in boiling water.[1] While specific data for organic solvents is scarce, it is a general principle that the solubility of solids in liquids tends to increase with temperature. However, care must be taken as elevated temperatures can also lead to degradation or unwanted side reactions, depending on the solvent and other reagents present.

Q4: Are there any derivatives of squaric acid with better solubility in organic solvents?

A4: Yes, converting squaric acid to its ester or amide derivatives is a common and effective strategy to enhance its solubility in organic solvents. Diethyl squarate and dibutyl squarate are examples of derivatives that are more readily soluble in a wider range of organic solvents and are often used as alternatives to squaric acid in organic synthesis.

Solubility Data

The following table summarizes the available quantitative solubility data for squaric acid in water. Data for organic solvents is limited and often qualitative.

SolventTemperatureSolubility
WaterRoom Temperature~20 g/L (2 g/100mL)[1]
Water30 °C20 g/L (2 g/100mL)[3]
WaterRoom Temperature~2% (2 g/100mL)[1]
WaterBoiling~7% (7 g/100mL)[1]
AcetoneNot specifiedInsoluble[1]
Diethyl EtherNot specifiedInsoluble[1]
MethanolNot specifiedModerate solubility[2]
EthanolNot specifiedModerate solubility[2]

Troubleshooting Guide

This guide addresses common issues encountered when trying to dissolve squaric acid in organic solvents for experimental use.

Issue 1: Squaric acid does not dissolve in my chosen organic solvent.

  • Possible Cause: The solvent may not be polar enough to overcome the strong intermolecular forces in the squaric acid crystal lattice.

  • Solutions:

    • Switch to a more polar protic solvent: Try using methanol or ethanol, which have shown moderate success in dissolving squaric acid.[2]

    • Use a co-solvent system: Adding a small amount of a highly polar solvent in which squaric acid is more soluble, such as dimethyl sulfoxide (DMSO), to your primary solvent may improve overall solubility.

    • Increase the temperature: Gently heating the mixture can increase the solubility of squaric acid. This should be done with caution to avoid solvent boiling and potential degradation of the squaric acid.

    • Sonication: Applying ultrasonic waves can help to break down the crystal lattice and enhance dissolution.

    • Consider a derivative: If direct dissolution is not critical for your application, consider using a more soluble derivative like diethyl squarate or dibutyl squarate.

Issue 2: Squaric acid precipitates out of the solution upon cooling.

  • Possible Cause: The solution was likely saturated or supersaturated at a higher temperature, and the solubility decreased as the temperature dropped.

  • Solutions:

    • Maintain a constant temperature: If your experiment allows, conduct it at the elevated temperature where squaric acid remains dissolved.

    • Use a minimal amount of solvent: When dissolving at a higher temperature, use the minimum amount of hot solvent necessary to fully dissolve the squaric acid. This will create a more concentrated solution that is less likely to precipitate upon slight cooling.

    • Work with a suspension: If complete dissolution is not essential for your reaction, you may be able to proceed with a fine suspension of squaric acid in the solvent. The reaction may be slower but can still proceed as the dissolved portion reacts and more solid dissolves to maintain equilibrium.

Issue 3: The squaric acid appears to be reacting with the solvent.

  • Possible Cause: Squaric acid is a reactive molecule and can undergo reactions with certain nucleophilic solvents, especially at elevated temperatures. For example, it can react with alcohols to form squarate esters.

  • Solutions:

    • Choose an inert solvent: If you suspect a reaction with the solvent, switch to a more inert solvent. Dichloromethane has been used as a solvent for reactions involving squaric acid dichloride, a derivative of squaric acid.[4]

    • Lower the reaction temperature: Reducing the temperature can often slow down or prevent unwanted side reactions with the solvent.

Experimental Protocols

Protocol 1: Recrystallization of Squaric Acid from Water

This protocol is for the purification of squaric acid and can also be adapted to prepare a saturated aqueous solution.

Materials:

  • Crude squaric acid

  • Deionized water

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude squaric acid in an Erlenmeyer flask.

  • Add a minimal amount of deionized water.

  • Heat the mixture on a hot plate to boiling while stirring.

  • Continue adding small portions of hot deionized water until all the squaric acid has dissolved. Squaric acid is approximately 7% soluble in boiling water.[1]

  • If the solution is colored or contains insoluble impurities, perform a hot filtration.

  • Allow the clear solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified squaric acid crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold deionized water.

  • Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Visualizations

experimental_workflow cluster_0 Addressing Poor Solubility of Squaric Acid cluster_1 Direct Dissolution Methods cluster_2 Derivative Synthesis start Start: Poorly Soluble Squaric Acid option1 Direct Dissolution (Limited Success) start->option1 option2 Chemical Modification (Recommended Strategy) start->option2 diss_method1 Use Polar Protic Solvents (e.g., Methanol, Ethanol) option1->diss_method1 diss_method2 Heating / Sonication option1->diss_method2 diss_method3 Co-solvent System (e.g., with DMSO) option1->diss_method3 esterification Esterification (e.g., with Ethanol) option2->esterification reaction Subsequent Reaction (e.g., Bioconjugation) diss_method1->reaction Proceed with caution diss_method2->reaction Proceed with caution diss_method3->reaction Proceed with caution squarate_ester Soluble Squarate Ester (e.g., Diethyl Squarate) esterification->squarate_ester squarate_ester->reaction High solubility end End: Successful Reaction reaction->end troubleshooting_flowchart start Issue: Squaric Acid Not Dissolving q1 Is the solvent polar protic (e.g., MeOH, EtOH)? start->q1 a1_yes Try gentle heating or sonication q1->a1_yes Yes a1_no Switch to a more polar protic solvent q1->a1_no No q2 Still not dissolving? a1_yes->q2 a1_no->q1 a2_yes Consider using a co-solvent (e.g., DMSO) q2->a2_yes Yes a2_no Solution is likely saturated. Proceed with suspension or use minimal hot solvent. q2->a2_no No q3 Precipitation on cooling? a2_yes->q3 end Problem Resolved a2_no->end a3_yes Maintain reaction temperature or use minimal hot solvent q3->a3_yes Yes a3_no If dissolution is successful, proceed with experiment. q3->a3_no No q4 Suspect reaction with solvent? a3_yes->q4 a3_no->end a4_yes Switch to an inert solvent and/or lower temperature q4->a4_yes Yes q4->end No a4_yes->end

References

Sodium Squarate: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the stability of chemical compounds is paramount. This technical support center provides comprehensive guidance on the stability and optimal storage conditions for sodium squarate.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of solid sodium squarate?

A1: Solid sodium squarate is a chemically stable, white to off-white crystalline powder. Its resonance-stabilized planar structure contributes to its overall stability under recommended storage conditions.[1] It is known to exist in both anhydrous and trihydrate forms, which suggests it can absorb atmospheric moisture.

Q2: What is the recommended temperature for storing sodium squarate?

A2: To maintain its integrity, sodium squarate should be stored in a well-sealed container in a cool and dry place. While specific long-term storage temperature studies for sodium squarate are not extensively published, general guidance for hygroscopic salts suggests storage at controlled room temperature, away from direct heat sources.

Q3: Is sodium squarate sensitive to light?

Q4: How does humidity affect the stability of sodium squarate?

A4: The existence of a trihydrate form indicates that sodium squarate is hygroscopic and will absorb moisture from the air. High humidity can lead to clumping and may potentially initiate hydrolysis. Therefore, it is crucial to store it in a desiccated environment or in a tightly sealed container with a desiccant.

Q5: What is the stability of sodium squarate in aqueous solutions?

A5: Sodium squarate is soluble in water and is generally stable in aqueous solutions. However, the stability of the squarate anion in solution is pH-dependent.

Q6: How does pH influence the stability of sodium squarate solutions?

A6: The squarate moiety is susceptible to hydrolysis, particularly under neutral to alkaline conditions. Studies on related squaramate esters indicate that hydrolysis is more rapid at pH values above 7.[4][5][6] In acidic conditions (pH 3-5), squaramate esters have shown greater stability.[4][5] It is therefore recommended to use freshly prepared aqueous solutions of sodium squarate. If storage of a solution is necessary, it should be kept at a slightly acidic to neutral pH and stored at a low temperature for a short duration.

Troubleshooting Guide

Issue Observed Potential Cause Recommended Action
Solid sodium squarate appears clumpy or discolored. Exposure to moisture and/or light.Discard the reagent as its purity may be compromised. Procure fresh material and ensure storage in a tightly sealed container in a dark, dry place, possibly with a desiccant.
Unexpected peaks in the chromatogram of a freshly prepared sodium squarate solution. Degradation during sample preparation or storage.Prepare a fresh solution and analyze immediately. Ensure the dissolution solvent is free of contaminants. If the issue persists, the solid material may be degraded.
Loss of potency or inconsistent results in assays using sodium squarate solutions. Hydrolysis of the squarate anion in solution.Prepare fresh solutions for each experiment. If a stock solution must be used, evaluate its stability over the intended use period by analyzing for degradation products. Consider buffering the solution to a slightly acidic pH if compatible with the experimental design.
Precipitate forms in an aqueous solution of sodium squarate upon storage. Possible formation of less soluble degradation products or insolubility at lower temperatures.Allow the solution to return to room temperature and check for dissolution. If the precipitate remains, it is likely a degradation product, and a fresh solution should be prepared.

Stability Under Forced Degradation Conditions

Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products. The table below summarizes the expected stability of sodium squarate under various stress conditions, based on general chemical principles and data from related compounds.

Stress Condition Typical Protocol Expected Outcome for Sodium Squarate Potential Degradation Products
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursRelatively stable, with minor degradation expected.Squaric acid
Base Hydrolysis 0.1 M NaOH at room temperature for 8 hoursSusceptible to degradation.Opening of the squarate ring to form various carboxylate species.
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hoursPotential for degradation through oxidation.Oxidized ring-opened products.
Thermal Degradation 105°C for 48 hours (solid state)Stable as a solid, with decomposition occurring at temperatures above 300°C.[1]At very high temperatures, decomposition to carbon oxides and sodium oxide.
Photodegradation Exposure to UV light (e.g., 1.2 million lux hours and 200 W h/m²)[2]Potential for degradation, especially in solution.Photochemically transformed products.

Experimental Protocols

Protocol for Forced Degradation Study of Sodium Squarate

Objective: To investigate the degradation of sodium squarate under various stress conditions and to identify potential degradation products.

Materials:

  • Sodium Squarate

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Hydrogen Peroxide (H₂O₂), 3%

  • High-purity water

  • HPLC system with a suitable reverse-phase column (e.g., C18) and UV detector

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of sodium squarate (e.g., 1 mg/mL) in high-purity water.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Keep the mixture at room temperature for 8 hours.

    • At specified time points (e.g., 0, 1, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid sodium squarate in a thermostatically controlled oven at 105°C for 48 hours.

    • After the exposure, dissolve a portion of the solid in high-purity water to the original stock solution concentration for HPLC analysis.

  • Photodegradation (Solution):

    • Expose the stock solution in a photostability chamber according to ICH Q1B guidelines.[2]

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • After the exposure period, analyze both the exposed and control samples by HPLC.

  • HPLC Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method.

    • Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of sodium squarate.

    • Calculate the percentage of degradation.

Visualizations

Troubleshooting Workflow for Sodium Squarate Stability Issues

Troubleshooting Workflow Troubleshooting Sodium Squarate Stability Issues start Stability Issue Observed (e.g., inconsistent results, visible changes) check_solid Inspect Solid Material: Clumped? Discolored? start->check_solid solid_yes Discard and Procure Fresh Stock. Review Storage Conditions. check_solid->solid_yes Yes solid_no Solid Appears Normal check_solid->solid_no No end Issue Resolved or Further Investigation Needed solid_yes->end check_solution Investigate Solution Preparation: Freshly prepared? Solvent purity? solid_no->check_solution solution_yes Prepare Fresh Solution. Use High-Purity Solvent. check_solution->solution_yes Potential Issue solution_no Solution Preparation is Correct check_solution->solution_no No Issue solution_yes->end check_ph Evaluate Solution pH: Is it neutral or alkaline? solution_no->check_ph ph_yes Potential Hydrolysis. Consider buffering to slightly acidic pH. check_ph->ph_yes Yes ph_no pH is not the likely issue check_ph->ph_no No ph_yes->end ph_no->end

Caption: A flowchart for troubleshooting common stability issues encountered with sodium squarate.

Postulated Degradation Pathway of Sodium Squarate under Basic Hydrolysis

Degradation Pathway Postulated Basic Hydrolysis of Sodium Squarate sodium_squarate Sodium Squarate (C4Na2O4) intermediate Ring-Opened Intermediate sodium_squarate->intermediate OH⁻ (Hydroxide) products Mixture of Carboxylate Salts intermediate->products Further Reaction

Caption: A simplified diagram illustrating the proposed degradation of sodium squarate via basic hydrolysis.

References

Technical Support Center: Troubleshooting Inconsistent Results in Squarate-Based MOF Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results during the synthesis of Metal-Organic Frameworks (MOFs) using squarate linkers.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of inconsistent results in squarate MOF synthesis?

Inconsistent results in squarate MOF synthesis often stem from a few critical factors:

  • Presence and Concentration of Modulators: The use of modulators like monocarboxylic acids (e.g., acetic acid, formic acid) and mineral acids (e.g., HCl) is often crucial for obtaining crystalline squarate-based MOFs.[1][2] Their concentration directly impacts nucleation, crystal growth, and overall crystallinity.[3][4][5]

  • Solvent System: The choice of solvent is critical due to the solubility of squaric acid.[1] Solvents like DMF are commonly used, and their absence can prevent crystallization.[1] The solvent can also influence the final morphology and properties of the MOF.[6][7][8]

  • pH of the Reaction Mixture: The acidity or basicity of the synthesis solution significantly influences the deprotonation of the squarate linker and its coordination with the metal center.[9][10] Inconsistent pH can lead to variations in product formation and crystallinity.

  • Reactant Ratios and Concentrations: The molar ratios of the metal salt, squarate linker, and modulators must be precisely controlled.[1][11] Variations in these ratios can lead to different phases, low yields, or amorphous products.

  • Temperature and Reaction Time: The reaction temperature and duration affect the kinetics of nucleation and crystal growth.[11] Deviations from optimized protocols can result in poor crystallinity or the formation of undesired byproducts.

  • Purity of Reagents and Solvents: The presence of impurities, including trace amounts of water, can significantly impact the reproducibility of MOF synthesis.[3]

Q2: Why is a modulator necessary for the synthesis of some squarate MOFs?

Modulators, typically small monocarboxylic acids, play a critical role in controlling the kinetics of MOF formation.[3] They compete with the squarate linker to coordinate with the metal centers.[3] This competitive binding slows down the reaction rate, allowing for more ordered crystal growth and preventing the rapid precipitation of amorphous material.[3] In the case of some zirconium squarate MOFs, the absence of a modulator can result in no product formation at all.[1] The concentration and type of modulator can be tuned to control crystal size and morphology.[4][5]

Q3: How does the solvent affect the synthesis of squarate MOFs?

The solvent plays multiple roles in squarate MOF synthesis:

  • Solubilizing Reactants: The solvent must effectively dissolve the metal salt and the squaric acid linker to ensure a homogeneous reaction mixture, which is essential for crystallization.[1]

  • Influencing Crystal Growth: The polarity and coordination ability of the solvent can affect the nucleation and growth rates of the MOF crystals, thereby influencing their size and morphology.[6][7]

  • Template/Structure-Directing Agent: In some cases, solvent molecules can act as templates within the pores of the MOF during its formation, influencing the final structure.

Q4: What is the impact of post-synthesis activation on the crystallinity of squarate MOFs?

Post-synthesis activation, which involves removing solvent molecules from the pores of the MOF, is a critical step.[12] However, improper activation, such as aggressive thermal treatment under vacuum, can lead to a loss of long-range order and a decrease in crystallinity for some squarate MOFs.[1] It is crucial to follow established activation protocols carefully, which may involve a gradual solvent exchange followed by controlled heating.

Troubleshooting Guides

Below are troubleshooting guides for specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield
Potential Cause Recommended Solution
Absence of Modulator For many squarate MOFs, particularly those with high-valent metals like Zr(IV), a modulator is essential. Introduce a monocarboxylic acid (e.g., acetic acid, formic acid) and/or a mineral acid (e.g., HCl) to the reaction mixture.[1][2]
Inappropriate Solvent Ensure that the squaric acid is soluble in the chosen solvent system. DMF is a common choice.[1] If solubility is an issue, consider using a co-solvent system.
Incorrect pH The pH of the reaction mixture can be critical.[9] Adjust the pH to the optimal range for your specific system. For carboxylate-based linkers like squarate, the pH will affect the deprotonation and coordination.[10]
Incorrect Reactant Ratios Verify the molar ratios of your metal salt, squarate linker, and any modulators.[1] Even small deviations can significantly impact yield.
Issue 2: Poor Crystallinity or Amorphous Product
Potential Cause Recommended Solution
Insufficient Modulator Concentration The concentration of the modulator directly influences crystallinity.[2] Systematically vary the modulator concentration to find the optimal ratio for your synthesis.
Rapid Precipitation If the product precipitates too quickly, it often results in an amorphous solid. Try lowering the reaction temperature, reducing the concentration of reactants, or increasing the modulator concentration to slow down the reaction kinetics.[3]
Inadequate Reaction Time The crystallization process may require more time. Increase the reaction time and monitor the product's crystallinity at different intervals using techniques like Powder X-ray Diffraction (PXRD).
Presence of Impurities Ensure all reagents and solvents are of high purity. Trace amounts of water or other coordinating species can interfere with crystal growth.[3]
Issue 3: Inconsistent Batch-to-Batch Results
Potential Cause Recommended Solution
Variability in Reagent Quality Use reagents from the same batch for a series of experiments. If this is not possible, re-optimize the synthesis conditions for new batches of reagents.
Fluctuations in Reaction Conditions Precisely control reaction parameters such as temperature, stirring rate, and heating/cooling profiles. Use a reliable heating mantle or oven with accurate temperature control.
Atmospheric Moisture Some reactions may be sensitive to atmospheric moisture.[2] Consider performing the synthesis under an inert atmosphere (e.g., nitrogen or argon).
Inconsistent Post-Synthesis Processing Standardize your washing and activation procedures.[1] Variations in solvent exchange or drying conditions can lead to inconsistent material properties.

Experimental Protocols

Example Synthesis of a Zirconium Squarate MOF (ZrSQU)

This protocol is adapted from a known synthesis of a crystalline zirconium squarate MOF and highlights the critical role of modulators.[1]

Reactants and Molar Ratios:

ComponentChemical FormulaMolar Ratio (relative to ZrCl₄)
Zirconium(IV) chlorideZrCl₄1
Squaric acid (SQA)C₄H₂O₄3
Hydrochloric acid (37%)HCl50
WaterH₂O174
N,N-DimethylformamideDMF267
Acetic acid (Modulator)CH₃COOH292

Procedure:

  • In a borosilicate glass reactor, dissolve 0.24 mmol of ZrCl₄ in a mixture of 5 mL of DMF and 4 mL of acetic acid.

  • To this solution, add 0.72 mmol of squaric acid and 1 mL of 37% HCl.

  • Seal the reactor and heat it at 110 °C (383 K) for 2-3 hours.

  • After the reaction, a white precipitate should form.

  • Separate the product by centrifugation.

  • Wash the solid product several times with DMF and then with acetone.

  • Dry the final product in air at 60 °C (333 K) for 24 hours.

Visualizations

Troubleshooting Logic for Poor Crystallinity

The following diagram illustrates a logical workflow for troubleshooting poor crystallinity in squarate MOF synthesis.

Troubleshooting_Poor_Crystallinity start Start: Poor Crystallinity or Amorphous Product check_modulator Is a modulator being used? start->check_modulator add_modulator Add a modulator (e.g., acetic acid, HCl) check_modulator->add_modulator No optimize_modulator Optimize modulator concentration check_modulator->optimize_modulator Yes add_modulator->optimize_modulator check_solvent Is the squaric acid soluble in the solvent? optimize_modulator->check_solvent change_solvent Change to a more suitable solvent (e.g., DMF) check_solvent->change_solvent No adjust_conditions Adjust reaction conditions: - Lower temperature - Reduce reactant concentration - Increase reaction time check_solvent->adjust_conditions Yes change_solvent->adjust_conditions check_purity Check reagent and solvent purity adjust_conditions->check_purity end_success Success: Crystalline Product check_purity->end_success

A troubleshooting workflow for addressing poor crystallinity in squarate MOF synthesis.

Key Factors Influencing Squarate MOF Synthesis

This diagram illustrates the interconnectedness of key experimental parameters that influence the outcome of squarate MOF synthesis.

Synthesis_Factors cluster_reactants Reactants & Stoichiometry cluster_conditions Reaction Conditions cluster_additives Additives & Medium Metal Source Metal Source Molar Ratios Molar Ratios Metal Source->Molar Ratios Squarate Linker Squarate Linker Squarate Linker->Molar Ratios Final MOF Properties Final MOF Properties Molar Ratios->Final MOF Properties Temperature Temperature Temperature->Final MOF Properties Reaction Time Reaction Time Reaction Time->Final MOF Properties pH pH pH->Final MOF Properties Solvent Solvent Solvent->Final MOF Properties Modulator Modulator Modulator->Final MOF Properties

Key experimental parameters influencing the properties of the final squarate MOF.

References

Validation & Comparative

A Comparative Guide to Sodium Squarate and Sodium Oxalate as Ligands in Coordination Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The design and synthesis of coordination polymers are at the forefront of materials science, with applications ranging from gas storage and catalysis to drug delivery. The choice of organic ligand is paramount in dictating the structure, and consequently, the function of the resulting polymer. This guide provides a detailed comparison of two popular ligands: sodium squarate and sodium oxalate, offering insights into their coordination behavior, the properties of the resulting polymers, and the experimental methodologies for their synthesis.

Introduction to Squarate and Oxalate Ligands

Both squarate (C₄O₄²⁻) and oxalate (C₂O₄²⁻) are dianionic oxygen-donating ligands that have been extensively used in the construction of coordination polymers. Their distinct geometries, electronic structures, and coordination flexibilities give rise to a diverse array of network topologies and material properties.

Sodium Squarate , the salt of squaric acid, is a cyclic oxocarbon dianion. Its rigid, planar structure and the presence of four oxygen atoms allow for a remarkable variety of coordination modes, acting as a versatile building block for multidimensional coordination polymers.[1][2] The delocalized π-system within the squarate ring also imparts interesting electronic properties to the resulting materials.[3]

Sodium Oxalate , the salt of oxalic acid, is a simple, linear dicarboxylate ligand. It is well-known for its ability to form stable chelate rings with metal ions and to act as a bridging ligand, leading to the formation of robust one-, two-, and three-dimensional networks.[4][5] Its prevalence in nature and straightforward synthesis make it a cost-effective and widely studied ligand.

Structural Comparison and Coordination Chemistry

The coordination behavior of squarate and oxalate ligands with metal centers is a key determinant of the final polymer architecture.

Squarate Ligand: The squarate anion exhibits exceptional versatility in its coordination modes, ranging from μ₂ to μ₆ bridging.[1] This flexibility allows for the construction of a wide range of structures, including 1D chains, 2D layers, and complex 3D frameworks.[1] The specific coordination mode is often influenced by the choice of metal ion, solvent, and the presence of ancillary ligands.[3]

Oxalate Ligand: The oxalate ligand most commonly acts as a bis-bidentate chelating and bridging ligand, forming stable five-membered rings with metal ions.[5][6] This often leads to the formation of layered or chain structures.[4][7] While generally less varied in its coordination than squarate, oxalate can also participate in more complex bridging modes, contributing to the formation of intricate 3D networks.

Coordination Modes of Squarate and Oxalate

Figure 1: Common coordination modes of squarate and oxalate ligands. cluster_squarate Squarate (C₄O₄²⁻) cluster_oxalate Oxalate (C₂O₄²⁻) s1 μ₂-bridging s2 μ₃-bridging s3 μ₄-bridging o1 bis-bidentate (chelating) o2 bis-chelating bridging o3 tetradentate bridging

Caption: A diagram illustrating some of the versatile coordination possibilities for squarate and oxalate ligands.

Comparative Performance and Applications

The differences in the structural and electronic properties of squarate and oxalate ligands translate to distinct performance characteristics in various applications.

FeatureSodium Squarate-Based PolymersSodium Oxalate-Based Polymers
Structural Diversity High, due to numerous coordination modes (μ₂ to μ₆) leading to diverse 1D, 2D, and 3D networks.[1]Moderate, often forming layered or chain structures via bis-bidentate chelation and bridging.[4][7]
Porosity & Gas Storage Can form porous frameworks suitable for gas storage applications.[1]Can also form porous structures, with some demonstrating potential for gas storage.
Luminescence The ligand itself can contribute to or enhance the luminescent properties of the coordination polymer, particularly with lanthanide metals.[1]Oxalate-based polymers, especially with lanthanides, are known for their characteristic luminescence.[4]
Magnetic Properties The bridging capabilities of the squarate ligand can mediate magnetic interactions between metal centers.The oxalate bridge is a well-studied mediator of magnetic exchange between metal ions.
Thermal Stability Generally exhibit good thermal stability, which is dependent on the specific metal and overall structure.Often display high thermal stability.
Redox Activity The squarate ligand is redox-active, which can impart interesting electrochemical properties to the coordination polymer.[3][8]The oxalate ligand can be involved in redox processes, and in some cases, can be formed in situ through oxidation of other organic molecules.[7]

Experimental Protocols

The synthesis of coordination polymers involving squarate and oxalate ligands often employs hydrothermal or solvothermal methods. Below are representative experimental protocols.

Synthesis of a Holmium-Squarate Coordination Polymer

A synthetic procedure for a holmium-squarate coordination polymer, [Ho₂(C₄O₄)₂(C₂O₄)(H₂O)₈]·4H₂O, involves the following steps[1]:

  • A mixture of Ho(NO₃)₃·6H₂O (0.1 mmol, 45.3 mg), squaric acid (0.1 mmol, 11.4 mg), and oxalic acid (0.1 mmol, 9.0 mg) is prepared.

  • The mixture is dissolved in 10 mL of deionized water.

  • The pH of the solution is adjusted to approximately 4 with a dilute NaOH solution.

  • The resulting solution is sealed in a Teflon-lined stainless steel autoclave.

  • The autoclave is heated to 150 °C for 72 hours.

  • After slow cooling to room temperature, colorless crystals of the product are obtained.

Experimental Workflow for Hydrothermal Synthesis

Figure 2: General workflow for the hydrothermal synthesis of coordination polymers. reagents Mix Metal Salt and Ligand(s) dissolve Dissolve in Solvent (e.g., Water) reagents->dissolve ph_adjust Adjust pH dissolve->ph_adjust autoclave Seal in Teflon-lined Autoclave ph_adjust->autoclave heating Heat at Elevated Temperature autoclave->heating cooling Slow Cooling to Room Temperature heating->cooling crystals Isolate Crystals cooling->crystals

Caption: A flowchart outlining the typical steps involved in the hydrothermal synthesis of coordination polymers.

Synthesis of a Zinc-Oxalate Coordination Polymer

A representative synthesis for a zinc-oxalate coordination polymer, Zn(ox)(Py)₂, can be achieved through the in situ oxidation of ethanol[7]:

  • A mixture of Zn(NO₃)₂·6H₂O and pyridine is prepared.

  • The mixture is dissolved in ethanol.

  • The solution is sealed in a suitable reaction vessel.

  • The vessel is heated to 140 °C for 14 days.

  • During this time, the ethanol is oxidized to form the oxalate ligand.

  • Colorless crystals of the product are formed.

Conclusion

Both sodium squarate and sodium oxalate are highly effective ligands for the construction of coordination polymers, each offering a unique set of advantages.

  • Sodium squarate is the ligand of choice for accessing a high degree of structural diversity due to its unparalleled variety of coordination modes. Its inherent redox activity and ability to participate in π-stacking interactions make it a compelling candidate for the development of functional materials with interesting electronic and optical properties.

  • Sodium oxalate provides a reliable and cost-effective route to robust coordination polymers, often with high thermal stability. Its strong chelating ability and well-defined bridging behavior make it a workhorse ligand for creating materials with predictable network topologies and interesting magnetic and luminescent properties.

The selection between these two ligands will ultimately depend on the desired properties and structural complexity of the target coordination polymer. For researchers aiming to explore novel topologies and electronic functionalities, squarate offers a wider playground. For those focused on creating robust, well-defined networks with established properties, oxalate remains an excellent and practical choice.

References

Squarate Esters vs. NHS Esters: A Comparative Guide to Protein Labeling Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking highly specific and stable bioconjugates, the choice of amine-reactive chemistry is critical. While N-hydroxysuccinimide (NHS) esters have long been the go-to reagents, squarate esters are emerging as a superior alternative for applications demanding precision and conjugate stability. This guide provides an objective, data-supported comparison of squarate esters and NHS esters for protein labeling, focusing on specificity, reactivity, and stability.

Executive Summary

The covalent labeling of proteins via primary amines, predominantly on lysine residues and the N-terminus, is a fundamental technique in biological research and therapeutic development. The ideal amine-reactive chemistry should offer high specificity for the target amine, minimizing off-target modifications that can lead to heterogeneous products with compromised function.

This guide demonstrates that while NHS esters are highly reactive, this often comes at the cost of specificity, leading to significant off-target reactions and challenges with conjugate stability due to hydrolysis. In contrast, squarate esters exhibit lower reactivity, which paradoxically results in higher specificity for the most nucleophilic amines, leading to more homogeneous and stable bioconjugates.

Quantitative Performance Comparison

The following tables summarize the key performance differences between squarate esters and NHS esters based on available experimental data.

FeatureSquarate EstersNHS EstersReferences
Primary Target Primary amines (Lysine ε-amino, N-terminus)Primary amines (Lysine ε-amino, N-terminus)[1],[2]
Reaction Rate Slower (~100 to 10,000-fold slower than NHS esters)Very Fast[1],[2]
Specificity High; selective for more reactive aminesModerate; potential for off-target reactions[1],[3],[4]
Hydrolytic Stability (Reagent) More resistant to hydrolysisSusceptible to hydrolysis, especially at alkaline pH[5]
Resulting Linkage SquaramideAmide[5],[6]
Stability of Linkage Highly stable (kinetically stable for >100 days at pH 3-10)Stable amide bond[7],[8],[6]
ParameterSquarate EstersNHS EstersReferences
Off-Target Modification Minimal reported; can achieve single-lysine modification on a protein with multiple lysines.Can react with serine, tyrosine, and threonine. Standard labeling can result in >25% "over-labeled" peptides.[1],[4]
Optimal Reaction pH Two-step pH process: ~7 for the first step, ~9 for the second step.7.2 - 8.5[5],[9]

Delving into the Chemistry: Reactivity and Specificity

The fundamental difference in the performance of squarate and NHS esters lies in their inherent reactivity.

NHS Esters: High Reactivity, Lower Specificity

N-hydroxysuccinimide esters are highly activated esters that react rapidly with primary amines to form stable amide bonds.[6] However, this high reactivity is also their main drawback in terms of specificity. The reaction is not exclusively limited to primary amines, and under typical labeling conditions (pH 7.2-8.5), NHS esters can also react with other nucleophilic residues such as serine, tyrosine, and threonine, leading to O-acyl esters.[4] This "over-labeling" results in a heterogeneous mixture of protein conjugates with modifications at unintended sites, which can alter protein structure and function.

Furthermore, NHS esters are highly susceptible to hydrolysis, a competing reaction that reduces labeling efficiency and is accelerated at the alkaline pH required for efficient amine labeling.[4]

Squarate Esters: A Two-Step Reaction to Higher Specificity

Squarate esters undergo a two-step reaction with amines. The first reaction with an amine is rapid at a neutral pH, forming a stable monoamide monoester intermediate. This intermediate is significantly less reactive than the parent squarate ester and requires a higher pH (~9.0) to react with a second amine to form a stable, asymmetric squaramide.[5]

This attenuated reactivity of the intermediate is key to the higher specificity of squarate esters. It is postulated that this milder electrophilicity necessitates a longer residence time near a target amine for a reaction to occur, thereby favoring modification of the most nucleophilic and accessible lysine residues.[1] This has been experimentally demonstrated where a squarate-containing probe predominantly modified a single lysine residue on an enzyme with 21 surface-exposed lysines.[1] Squarates also exhibit a strong preference for amine nucleophiles over alcohols and thiols.

Stability of the Resulting Conjugate

The stability of the covalent bond linking the label to the protein is crucial for the longevity and reliability of the conjugate. The squaramide bond formed from the reaction of a squarate ester is exceptionally stable. Studies have shown that squaramides are kinetically stable for over 100 days in a pH range of 3-10 at 37°C.[7][8] This high stability makes squarate-derived conjugates ideal for applications requiring long-term stability, such as in vivo imaging agents and therapeutics. The amide bond formed by NHS esters is also considered stable under physiological conditions.[6]

Experimental Protocols

Detailed methodologies for protein labeling with NHS and squarate esters are provided below.

Protocol: Protein Labeling with NHS Ester

This protocol is a general guideline for labeling a protein with an NHS ester-functionalized molecule (e.g., a fluorescent dye).

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS ester-functionalized molecule

  • Anhydrous DMSO or DMF

  • 1 M Sodium bicarbonate buffer, pH 8.3-8.5

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column for purification

Procedure:

  • Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) and in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), exchange it with PBS.

  • NHS Ester Solution Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Reaction Setup: Adjust the pH of the protein solution to 8.3-8.5 by adding a calculated volume of 1 M sodium bicarbonate buffer.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C, protected from light if using a fluorescent label.

  • Quenching: (Optional) Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted label and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the label.[10]

Protocol: Protein Labeling with Squarate Ester

This protocol outlines the two-step process for labeling a protein with a squarate ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Dialkyl squarate (e.g., dimethyl squarate)

  • Amine-containing label

  • Buffer at pH ~7.0 (e.g., phosphate buffer)

  • Buffer at pH ~9.0 (e.g., borate buffer)

  • Size-exclusion chromatography column for purification

Procedure:

  • Formation of the Monoamide Monoester Intermediate:

    • Dissolve the amine-containing label in a suitable buffer at pH ~7.0.

    • Add a molar excess of the dialkyl squarate to the label solution.

    • Incubate the reaction for several hours to overnight at room temperature to form the squarate monoamide monoester.

    • Purify the intermediate to remove unreacted dialkyl squarate, if necessary.

  • Protein Preparation: Prepare the protein solution as described in the NHS ester protocol.

  • Labeling Reaction:

    • Add the purified squarate monoamide monoester intermediate to the protein solution.

    • Adjust the pH of the reaction mixture to ~9.0 using a suitable buffer (e.g., borate buffer).

    • The optimal molar ratio of the intermediate to the protein should be determined empirically.

  • Incubation: Incubate the reaction mixture for 2-24 hours at room temperature.

  • Purification: Purify the protein conjugate using size-exclusion chromatography.

  • Characterization: Characterize the conjugate to determine the degree of labeling.

Visualizing the Chemistry and Workflow

To further clarify the processes described, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow.

NHS_Ester_Reaction Protein-NH2 Protein-NH₂ Amide_Bond Protein-NH-CO-Label Protein-NH2->Amide_Bond pH 7.2-8.5 NHS_Ester Label-NHS Ester NHS_Ester->Amide_Bond NHS N-Hydroxysuccinimide

NHS Ester Reaction Mechanism

Squarate_Ester_Reaction cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Protein Conjugation Label-NH2 Label-NH₂ Intermediate Label-Squarate Monoester Label-NH2->Intermediate pH ~7 Squarate_Ester Dialkyl Squarate Squarate_Ester->Intermediate Squaramide_Bond Protein-Squaramide-Label Intermediate->Squaramide_Bond pH ~9 Protein-NH2 Protein-NH₂ Protein-NH2->Squaramide_Bond

Squarate Ester Two-Step Reaction Mechanism

Experimental_Workflow Start Start: Protein & Label Prepare_Protein Prepare Protein (Buffer Exchange) Start->Prepare_Protein Prepare_Reagent Prepare Labeling Reagent (NHS or Squarate Intermediate) Start->Prepare_Reagent Reaction Labeling Reaction (Control pH, Temp, Time) Prepare_Protein->Reaction Prepare_Reagent->Reaction Quench Quench Reaction (Optional for NHS) Reaction->Quench Purify Purify Conjugate (Size-Exclusion Chromatography) Quench->Purify Characterize Characterize Conjugate (Determine DOL) Purify->Characterize End End: Purified Conjugate Characterize->End

General Protein Labeling Workflow

Conclusion

For applications where labeling specificity and conjugate stability are paramount, squarate esters offer a compelling advantage over traditional NHS esters. Their attenuated reactivity translates to a higher degree of selectivity for the most nucleophilic primary amines, resulting in more homogeneous and well-defined bioconjugates. The exceptional stability of the resulting squaramide linkage further enhances their utility for long-term applications. While NHS esters remain a viable option for many routine labeling tasks due to their high reactivity and ease of use, researchers must be aware of the potential for off-target modifications and the hydrolytic instability of the reagent. By carefully considering the specific requirements of their application, researchers can select the optimal amine-reactive chemistry to achieve their desired outcomes.

References

A Comparative Guide to the Synthesis of Sodium Squarate: Neutralization vs. Hydrothermal Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of key chemical intermediates is paramount. Sodium squarate (Na₂C₄O₄), a versatile building block in the synthesis of pharmaceuticals and functional materials, can be prepared through various methods. This guide provides a detailed comparison of two prominent synthesis routes from squaric acid: direct neutralization and hydrothermal synthesis, supported by experimental data and protocols.

Introduction to Sodium Squarate

Sodium squarate, the disodium salt of squaric acid, is a valuable precursor in organic synthesis. Its rigid, planar structure and unique electronic properties make it an important component in the design of squaraine dyes, which have applications in photodynamic therapy and diagnostics. Furthermore, the squarate moiety is explored as a bioisostere for phosphate and carboxylate groups in drug design, highlighting the need for well-characterized and efficient synthetic routes. The choice of synthetic method can significantly impact the yield, purity, and crystalline properties of the final product, thereby influencing its suitability for specific applications.

Comparison of Synthesis Parameters

The selection of an appropriate synthetic pathway depends on the desired product characteristics, scalability, and available equipment. Below is a summary of key performance indicators for the neutralization and hydrothermal synthesis methods based on available literature.

ParameterNeutralization MethodHydrothermal Method
Precursors Squaric Acid, Sodium Hydroxide / Sodium CarbonateSquaric Acid, Sodium Salt (e.g., NaOH, Na₂CO₃)
Typical Yield 85-95%Data not readily available for Na₂C₄O₄, but generally high for related metal squarates.
Reported Purity High (often requires minimal purification)High (can yield single crystals with enhanced purity)
Reaction Temperature 50-80°C150-300°C[1]
Reaction Time Relatively short (hours)Longer (hours to days)
Pressure AtmosphericHigh (autogenous)
Product Form Crystalline powderCrystalline powder, single crystals
Key Advantages High yield, simple procedure, mild conditionsControl over crystal morphology and size, potential for higher purity
Key Disadvantages May require solvent removal post-synthesisRequires specialized high-pressure equipment

Experimental Protocols

Neutralization Synthesis of Sodium Squarate

This method relies on the straightforward acid-base reaction between squaric acid and a sodium base.

Precursors:

  • Squaric Acid (C₄H₂O₄)

  • Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH)

  • Deionized Water

Procedure (using Sodium Carbonate): Disodium squarate (Na₂C₄O₄) is synthesized using 3,4-dihydroxy-3-cyclobutene-1,2-dione (squaric acid) and Na₂CO₃ as starting materials[2].

  • Each precursor is dissolved in the required amount of deionized water to achieve a 1:1 molar stoichiometric relation[2].

  • Once both are fully dissolved, the sodium carbonate solution is added slowly to the squaric acid solution while stirring continuously[2].

  • After the addition is complete, the deionized water is removed using a rotary evaporator[2].

  • The resulting sodium salt is then dried under vacuum at 60°C for 12 hours to yield the final product[2]. The successful formation of Na₂C₄O₄ can be confirmed by X-Ray Diffraction (XRD)[2].

Procedure (using Sodium hydroxide): A 1:2 molar ratio of squaric acid to sodium hydroxide is typically employed to ensure complete conversion to the disodium salt. The reaction is often carried out at a temperature between 50-80°C.

Hydrothermal Synthesis of Sodium Squarate

Hydrothermal synthesis utilizes elevated temperature and pressure to facilitate the crystallization of sodium squarate from an aqueous solution. This method is known for producing materials with controlled particle size and unique crystal morphologies.

Precursors:

  • Squaric Acid (C₄H₂O₄)

  • A sodium-containing precursor (e.g., Sodium Hydroxide)

  • Deionized Water

General Procedure: While a specific detailed protocol for sodium squarate with yield data is not readily available in the cited literature, the general approach involves:

  • A mixture of squaric acid and a sodium salt is prepared in a specific molar ratio in deionized water.

  • The solution is placed in a sealed pressure vessel, typically a Teflon-lined stainless steel autoclave.

  • The autoclave is heated to a temperature in the range of 150-300°C for a specified duration (typically several hours to a day)[1].

  • During the heating process, the pressure inside the vessel increases, facilitating the dissolution and subsequent crystallization of the product.

  • After the reaction, the autoclave is cooled down to room temperature.

  • The resulting crystalline product is collected, washed with deionized water and a solvent like ethanol, and then dried.

Visualizing the Synthesis and Decision-Making Process

To aid in the understanding of the synthesis pathways and the selection process, the following diagrams have been generated.

SynthesisWorkflow cluster_precursors Precursor Selection cluster_methods Synthesis Method cluster_product Product & Analysis Squaric_Acid Squaric Acid Neutralization Neutralization Squaric_Acid->Neutralization Hydrothermal Hydrothermal Synthesis Squaric_Acid->Hydrothermal Sodium_Base Sodium Base (NaOH or Na₂CO₃) Sodium_Base->Neutralization Sodium_Base->Hydrothermal Sodium_Squarate Sodium Squarate Neutralization->Sodium_Squarate High Yield Hydrothermal->Sodium_Squarate Controlled Morphology Characterization Characterization (XRD, etc.) Sodium_Squarate->Characterization

Caption: Logical workflow for the synthesis of sodium squarate.

NeutralizationReaction Squaric_Acid Squaric Acid (C₄H₂O₄) Sodium_Squarate Sodium Squarate (Na₂C₄O₄) Squaric_Acid->Sodium_Squarate + Sodium_Carbonate Sodium Carbonate (Na₂CO₃) Sodium_Carbonate->Sodium_Squarate + Byproducts H₂O + CO₂ Sodium_Squarate->Byproducts forms with

Caption: Reaction scheme for neutralization synthesis.

Conclusion

The choice between neutralization and hydrothermal synthesis for sodium squarate production depends on the specific requirements of the researcher. The neutralization method offers a simple, high-yielding, and scalable route to high-purity sodium squarate, making it suitable for general applications. On the other hand, hydrothermal synthesis provides the advantage of controlled crystal growth, which is crucial for applications where specific particle morphologies and sizes are required, such as in advanced materials and pharmaceuticals. While quantitative data for the hydrothermal synthesis of sodium squarate is not as readily available, the potential for enhanced product characteristics warrants its consideration for specialized applications. Researchers should weigh the trade-offs between the simplicity and high yield of the neutralization method against the potential for controlled crystallinity offered by the hydrothermal route.

References

A Comparative Guide to the Bioisosteric Replacement of Carboxylic Acids with Squaric Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

In modern drug discovery, the strategic modification of lead compounds is essential for optimizing efficacy, selectivity, and pharmacokinetic profiles. The carboxylic acid moiety, while a common and effective pharmacophore, often introduces challenges such as metabolic instability through glucuronidation, potential toxicity, and limited ability to diffuse across biological membranes.[1][2][3] Bioisosteric replacement offers a proven strategy to overcome these liabilities while preserving or enhancing biological activity.[1][2][4]

This guide provides a comparative analysis of squaric acid and its derivatives as bioisosteres for carboxylic acids. Squaric acid is a planar, four-membered ring oxocarbon that exhibits strong, delocalized acidity (pKa1 ≈ 0.5, pKa2 ≈ 3.5), making it an excellent mimic for the carboxylate group.[2][5][6] We will examine its impact on physicochemical properties and biological activity, provide detailed experimental protocols for its evaluation, and illustrate its role in a key cancer signaling pathway.

Data Presentation: A Head-to-Head Comparison

The decision to replace a functional group is multifactorial, balancing physicochemical properties against biological performance. The following tables summarize quantitative data comparing representative carboxylic acids with their squaric acid-derived bioisosteres.

Table 1: Physicochemical Property Comparison

A study on phenylpropionic acid derivatives provides a direct comparison of the physicochemical properties of various carboxylic acid bioisosteres.[1] The data highlights how the squaric acid moiety modulates acidity and membrane permeability.

BioisostereStructure on Phenylpropionic ScaffoldpKalogD (pH 7.4)PAMPA Permeability (Pe, 10⁻⁶ cm/s)
Carboxylic Acid R-COOH4.6-0.90.2
Squaric Acid Amide R-NH-(C₄O₃H)4.1-0.61.8

Data sourced from a comparative study on phenylpropionic acid derivatives.[1]

Table 2: Biological Activity Comparison - Inhibition of the MDM2-p53 Interaction

The tumor suppressor p53 is a crucial protein for preventing cancer formation, and its activity is negatively regulated by the E3 ubiquitin ligase MDM2.[1] Small molecules that inhibit the MDM2-p53 interaction can restore p53's tumor-suppressive function. The following data compares a carboxylic acid-containing inhibitor with its squaric acid bioisostere on a piperidinone scaffold.[1]

Bioisostere on Piperidinone ScaffoldMDM2-p53 HTRF IC₅₀ (nM)SJSA-1 Cell Proliferation IC₅₀ (nM)
Carboxylic Acid 16600
Squaric Acid Amide 25940

Data sourced from a study on MDM2-p53 inhibitors.[1]

Signaling Pathway Visualization

The p53-MDM2 signaling pathway is a critical target in oncology. The diagram below illustrates how inhibitors, such as those utilizing a squaric acid moiety, can intervene in this pathway to restore p53 function.

p53_MDM2_Pathway cluster_regulation p53 Regulation cluster_outcomes Cellular Outcomes Stress Cellular Stress (e.g., DNA Damage) p53 p53 (Tumor Suppressor) Stress->p53 activates Proteasome Proteasomal Degradation p53->Proteasome targeted for Apoptosis Apoptosis p53->Apoptosis Arrest Cell Cycle Arrest p53->Arrest MDM2 MDM2 (E3 Ubiquitin Ligase) MDM2->p53 binds & ubiquitinates Inhibitor Small Molecule Inhibitor (e.g., Squaric Acid Derivative) Inhibitor->MDM2 blocks interaction workflow_diagram A Lead Compound (with Carboxylic Acid) B Design & Synthesis of Squaric Acid Analogue A->B C Physicochemical Profiling (pKa, logP, Solubility) A->C D In Vitro Biological Assay (e.g., Target Binding, IC₅₀) A->D B->C B->D F Data Comparison & Structure-Activity Relationship (SAR) C->F E Cell-Based Assay (e.g., Proliferation, Permeability) D->E E->F

References

A Comparative Kinetic Analysis of Amine-Reactive Squarate Probes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a suitable bioconjugation reagent is a critical decision that directly impacts the efficacy and selectivity of their molecular probes. Amine-reactive squarate esters have emerged as a versatile class of electrophiles for the covalent modification of proteins and other biomolecules. Their unique, tunable reactivity profile offers a distinct advantage over more traditional amine-reactive moieties, such as N-hydroxysuccinimide (NHS) esters.

This guide provides a comparative kinetic analysis of various amine-reactive squarate probes, offering a quantitative basis for probe selection. Detailed experimental protocols and visualizations of the reaction mechanism and experimental workflow are included to facilitate the practical application of this promising class of bioconjugation reagents.

Data Presentation: A Quantitative Comparison of Reaction Kinetics

The reactivity of squarate esters with amines is characterized by a two-step conjugate addition-elimination mechanism. The first reaction with an amine (rate constant k₁) results in a mono-substituted squaramide ester, which is significantly less reactive towards a second amine molecule (rate constant k₂). This differential reactivity is a key feature that can be exploited for controlled bioconjugation.

The following table summarizes the second-order rate constants for the reaction of a model squarate probe, dibutyl squarate, with benzylamine, and compares it to other common amine-reactive electrophiles.

ElectrophileAmineRate Constant (M⁻¹s⁻¹)Experimental Conditions
Dibutyl Squarate (First Reaction, k₁)Benzylamine6.3 x 10⁻²[1]Room temperature, d₆-DMSO
Dibutyl Squarate (Second Reaction, k₂)Benzylamine5.6 x 10⁻⁴[1]Room temperature, d₆-DMSO
Phenyl Ester Squarate AmideBenzylamine1.2 x 10⁻²[1]Room temperature, d₆-DMSO
Aniline SquaramideBenzylamine4.7 x 10⁻²[1]Room temperature, d₆-DMSO
Succinimidyl EsterBenzylamine~1.3 x 10¹ (estimated)Room temperature, d₆-DMSO
DichlorotriazineBenzylamine8.3 x 10¹[1]Room temperature, d₆-DMSO

Key Observations:

  • Attenuated Reactivity: Dibutyl squarate is approximately 100-fold less reactive than a succinimidyl ester, a characteristic that contributes to its enhanced selectivity for specific lysine residues within a protein's binding site.[1]

  • Sequential Reaction Rates: The second amidation of the squarate core is roughly two orders of magnitude slower than the first, allowing for a degree of control over the conjugation process.[1]

  • Tunable Reactivity: The reactivity of squarate probes can be modulated by altering the electronic properties of the substituents on the squarate ring. Electron-withdrawing groups on the vinylogous ester or the amide moiety increase the reaction rates.[1] For instance, a phenyl ester squarate is about 20-fold more reactive than the corresponding butyl ester.[1]

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the successful application and comparison of squarate probes. The following is a generalized protocol for the kinetic analysis of amine-reactive squarate probes using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the second-order rate constants for the reaction of a squarate probe with an amine by monitoring the reaction progress over time using HPLC.

Materials:

  • Squarate probe of interest

  • Amine-containing molecule (e.g., benzylamine, Nα-acetyl-L-lysine methyl ester)

  • Anhydrous solvent (e.g., dimethyl sulfoxide-d₆ (d₆-DMSO) for NMR monitoring, or an appropriate HPLC-grade solvent like acetonitrile)

  • HPLC system equipped with a UV detector and a suitable column (e.g., C18)

  • Autosampler for automated time-point collection (recommended)

  • Data acquisition and analysis software

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the squarate probe at a known concentration (e.g., 10 mM) in the chosen anhydrous solvent.

    • Prepare a stock solution of the amine at a known concentration (e.g., 100 mM) in the same solvent.

  • Reaction Setup:

    • In a clean, dry vial, combine the squarate probe and the amine stock solutions to achieve the desired final concentrations. A typical starting point is a 1:10 molar ratio of squarate to amine to ensure pseudo-first-order kinetics with respect to the squarate.

    • Initiate the reaction by adding the amine solution to the squarate solution and start a timer immediately.

  • HPLC Monitoring:

    • Immediately inject an aliquot of the reaction mixture (t=0) into the HPLC system to determine the initial concentrations of the reactants and to check for any initial impurities.

    • Set up an automated sequence of injections at regular time intervals (e.g., every 5-15 minutes) to monitor the disappearance of the squarate probe and the appearance of the product(s).

    • The HPLC method should be developed to achieve good separation between the squarate starting material, the mono-substituted product, and the di-substituted product (if applicable). A typical method might involve a gradient elution with water and acetonitrile, both containing a small amount of a modifier like trifluoroacetic acid (TFA).

    • Monitor the chromatograms at a wavelength where the squarate probe and/or the product(s) have a strong absorbance.

  • Data Analysis:

    • Integrate the peak areas of the squarate probe at each time point.

    • Plot the natural logarithm of the squarate probe concentration (ln[Squarate]) versus time.

    • For a pseudo-first-order reaction, this plot should yield a straight line. The slope of this line is the negative of the pseudo-first-order rate constant (k_obs).

    • Calculate the second-order rate constant (k) by dividing the pseudo-first-order rate constant by the concentration of the amine: k = k_obs / [Amine].

Mandatory Visualization

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the reaction mechanism and the experimental workflow.

ReactionMechanism Squarate Squarate Ester (Electrophile) Intermediate Tetrahedral Intermediate Squarate->Intermediate k1 (fast) Nucleophilic Attack Amine1 Primary Amine (Nucleophile, R-NH2) Amine1->Intermediate Monoamide Mono-squaramide Ester (Less Reactive) Intermediate->Monoamide Elimination FinalProduct Asymmetric Bis-squaramide Monoamide->FinalProduct k2 (slow) Second Nucleophilic Attack Amine2 Second Amine (R'-NH2) Amine2->FinalProduct

Caption: Reaction mechanism of a squarate ester with two amine molecules.

ExperimentalWorkflow Stock_Squarate Prepare Squarate Stock Solution Mix Mix Reactants to Initiate Reaction Stock_Squarate->Mix Stock_Amine Prepare Amine Stock Solution Stock_Amine->Mix Inject_t0 Inject t=0 Sample Mix->Inject_t0 HPLC_Setup Set Up HPLC Method HPLC_Setup->Inject_t0 Time_Course Automated Injections Over Time Inject_t0->Time_Course Integrate Integrate Peak Areas Time_Course->Integrate Plot Plot ln[Squarate] vs. Time Integrate->Plot Calculate Calculate Rate Constants Plot->Calculate

Caption: Experimental workflow for kinetic analysis using HPLC.

References

Safety Operating Guide

Proper Disposal of 3-Cyclobutene-1,2-dione, 3-hydroxy-, sodium salt (Sodium Squarate)

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Do not dispose of this chemical down the drain or in regular trash. It must be treated as hazardous waste.

This document provides essential safety and logistical information for the proper disposal of 3-Cyclobutene-1,2-dione, 3-hydroxy-, sodium salt (also known as sodium squarate). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with regulations.

I. Hazard and Safety Overview

Before handling, it is crucial to be aware of the hazards associated with sodium squarate and its parent compound, squaric acid. The primary route of exposure is through skin and eye contact, and inhalation of dust.

Hazard ClassificationDescriptionPrecautionary Measures
Skin Corrosion/Irritation Causes skin irritation.[1]Wear protective gloves and clothing.[1][2]
Eye Damage/Irritation Causes serious eye irritation.[1][2]Wear eye and face protection.[1][2]
Respiratory Sensitization May cause respiratory irritation.[1]Avoid breathing dust. Use in a well-ventilated area.[1][2]

II. Pre-Disposal and Spill Management

Proper handling and immediate containment of spills are critical to prevent exposure and environmental contamination.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.[2]

  • Lab Coat: Standard laboratory coat.

  • Respiratory Protection: Use a NIOSH-approved respirator if dust is generated.[3]

Spill Protocol:

  • Evacuate: Clear the immediate area of the spill.

  • Ventilate: Ensure adequate ventilation.

  • Contain: For solid spills, carefully sweep up the material to avoid creating dust.[2] Use spark-proof tools.[2]

  • Collect: Place the spilled material into a suitable, labeled container for hazardous waste.

  • Clean: Clean the spill area with soap and water.[2]

  • Decontaminate: Wash hands and any exposed skin thoroughly after handling.[2]

III. Step-by-Step Disposal Protocol

Disposal of 3-Cyclobutene-1,2-dione, 3-hydroxy-, sodium salt must comply with all applicable regional, national, and local laws and regulations.[1]

  • Segregation:

    • Do not mix with other waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department.

    • Keep in its original container if possible. If not, use a compatible, well-sealed container.

  • Labeling:

    • Clearly label the waste container as "Hazardous Waste."

    • Include the full chemical name: "3-Cyclobutene-1,2-dione, 3-hydroxy-, sodium salt" and the CAS number if available.

    • Indicate the associated hazards (e.g., "Irritant").

  • Storage:

    • Store the sealed waste container in a designated, secure hazardous waste accumulation area.

    • The storage area should be cool, dry, and well-ventilated.[2]

    • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[2]

  • Arranging for Pickup:

    • Contact your institution's EHS or a certified hazardous waste disposal company to schedule a pickup.

    • Provide them with the full chemical name and any other required information from the Safety Data Sheet (SDS).

  • Documentation:

    • Maintain a record of the waste generated, including the chemical name, quantity, and disposal date, in accordance with your laboratory's and institution's protocols.

IV. Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of sodium squarate.

G cluster_0 Preparation & Handling cluster_1 Containerization & Labeling cluster_2 Storage & Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Segregate Sodium Squarate Waste A->B C Place in a Sealed, Compatible Container B->C D Label as 'Hazardous Waste' with Chemical Name C->D E Store in Designated Hazardous Waste Area D->E F Contact EHS or Certified Waste Disposal Company E->F G Maintain Disposal Records F->G

Caption: Workflow for the safe disposal of sodium squarate.

References

Personal protective equipment for handling 3-Cyclobutene-1,2-dione, 3-hydroxy-, sodium salt

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 3-Cyclobutene-1,2-dione, 3-hydroxy-, sodium salt

Disclaimer: This document provides safety and handling information for 3,4-Dihydroxy-3-cyclobutene-1,2-dione (squaric acid), the parent compound of 3-Cyclobutene-1,2-dione, 3-hydroxy-, sodium salt. While a specific Safety Data Sheet (SDS) for the sodium salt was not identified, the safety protocols for squaric acid should be considered the minimum standard of care. The toxicological properties of the sodium salt have not been fully investigated.[1]

This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling, use, and disposal of this compound.

Hazard Identification and Classification

3,4-Dihydroxy-3-cyclobutene-1,2-dione is classified as a substance that causes severe skin burns and eye damage.[1] It may also cause respiratory irritation and allergic skin reactions.[2][3][4]

GHS Hazard Codes:

Hazard ClassGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.
Skin Corrosion / IrritationH314Causes severe skin burns and eye damage.[1]
Serious Eye Damage / IrritationH319Causes serious eye irritation.[2]
Skin SensitizationH317May cause an allergic skin reaction.[2]
Specific target organ toxicity (single exposure)H335May cause respiratory irritation.[2][3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to mitigate the risks of exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategoryRecommended EquipmentSpecifications and Use
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles should provide a snug fit to prevent any contact with the eyes. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashes.[3]
Hand Protection Chemical-Resistant GlovesWear suitable impervious gloves.[2] Nitrile gloves are a suitable choice for protection. Inspect gloves before each use.
Skin and Body Protection Lab Coat, Long Sleeved Clothing, Acid-Resistant ApronWear suitable protective clothing to prevent skin exposure.[2][5] Ensure no skin is exposed.
Respiratory Protection Dust Mask (N95 or equivalent) or RespiratorRequired when dusts are generated.[1] Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[5]

Operational and Disposal Plans

Experimental Workflow Diagram

G Safe Handling Workflow for 3-Cyclobutene-1,2-dione, 3-hydroxy-, sodium salt cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in a Fume Hood prep_ppe->prep_setup prep_weigh Weigh Compound prep_setup->prep_weigh prep_dissolve Dissolve Compound prep_weigh->prep_dissolve exp_run Conduct Experiment prep_dissolve->exp_run Proceed to Experiment exp_monitor Monitor Reaction exp_run->exp_monitor cleanup_decon Decontaminate Surfaces exp_monitor->cleanup_decon Experiment Complete cleanup_waste Segregate and Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for safe handling of the compound.

Step-by-Step Operational Plan

1. Preparation and Engineering Controls:

  • Always work in a well-ventilated area, preferably in a chemical fume hood.[3][6]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Cover work surfaces with absorbent, plastic-backed paper to contain any spills.

  • Ground all equipment containing the material to prevent static discharge.[5]

2. Handling:

  • Avoid breathing dust or creating aerosols.[3][7]

  • Wear all required personal protective equipment (PPE) as detailed in the table above.

  • Use the smallest quantity of the chemical necessary for the experiment.

  • Do not eat, drink, or smoke in the laboratory.[2][7]

3. First Aid Measures:

  • Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, also under the eyelids.[3] Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[1][3]

  • Skin Contact: Take off immediately all contaminated clothing.[1] Wash off immediately with plenty of soap and water for at least 15 minutes.[3] If skin irritation or a rash occurs, seek medical advice.[4]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1][3] Call a poison center or doctor if you feel unwell.[3]

  • Ingestion: Do NOT induce vomiting.[3] Rinse mouth with water and drink plenty of water afterwards.[4] Never give anything by mouth to an unconscious person. Call a physician immediately.[4]

Step-by-Step Disposal Plan

1. Waste Segregation:

  • Collect all waste containing the compound in clearly labeled, sealed containers.

  • Keep chlorinated/halogenated solvent waste separate from other solvent waste.

  • Dispose of contaminated solid materials (e.g., gloves, absorbent paper, pipette tips) in a designated solid waste container.

2. Disposal Procedures:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][3]

  • Do not empty into drains or release into the environment.[1]

  • Handle uncleaned containers as you would the product itself.[1]

3. Decontamination:

  • Thoroughly decontaminate all work surfaces after use.

  • Wash all reusable glassware and equipment that came into contact with the chemical.

  • Remove and dispose of contaminated PPE properly.

  • Always wash your hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[6]

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.